DNA Gyrase-IN-15
Description
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Properties
Molecular Formula |
C31H26N4O4S2 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
ethyl 2-anilino-5-[(E)-N-[[2-(4-oxo-1,3-thiazol-2-yl)acetyl]amino]-C-phenylcarbonimidoyl]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C31H26N4O4S2/c1-2-39-31(38)27-26(20-12-6-3-7-13-20)29(41-30(27)32-22-16-10-5-11-17-22)28(21-14-8-4-9-15-21)35-34-23(36)18-25-33-24(37)19-40-25/h3-17,32H,2,18-19H2,1H3,(H,34,36)/b35-28+ |
InChI Key |
MGSKLFFCLCKXKC-AWQADKOQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: DNA Gyrase-IN-15 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Gyrase-IN-15, also identified as Compound 11, is a novel synthetic molecule exhibiting potent antimicrobial properties through a dual mechanism of action. This technical guide provides a comprehensive overview of its inhibitory effects on both DNA gyrase and dihydropteroate (B1496061) synthase (DHPS), two clinically validated bacterial targets. The document details the compound's quantitative inhibitory data, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and related experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising antimicrobial agent.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound emerges as a significant candidate by simultaneously targeting two essential bacterial enzymes: DNA gyrase and dihydropteroate synthase (DHPS). DNA gyrase, a type II topoisomerase, is crucial for managing DNA topology during replication and transcription. DHPS is a key enzyme in the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and certain amino acids. By inhibiting both pathways, this compound presents a multi-pronged attack on bacterial viability, potentially reducing the likelihood of resistance development.
Mechanism of Action
This compound functions as a dual inhibitor, disrupting two critical cellular processes in bacteria:
-
Inhibition of DNA Gyrase: The compound targets the B subunit of DNA gyrase (GyrB), interfering with its ATPase activity. This inhibition prevents the negative supercoiling of bacterial DNA, a process essential for DNA replication, repair, and transcription. The disruption of DNA topology ultimately leads to cell death.
-
Inhibition of Dihydropteroate Synthase (DHPS): this compound also competitively inhibits DHPS, a key enzyme in the folic acid synthesis pathway. By blocking the synthesis of dihydropteroate, a precursor to folic acid, the compound depletes the bacterial cell of essential downstream metabolites required for DNA and protein synthesis.
This dual-targeting strategy offers a significant advantage in overcoming resistance mechanisms that may arise from mutations in a single target.
Dual inhibitory mechanism of this compound.
Quantitative Data
The inhibitory potency and antimicrobial activity of this compound have been quantified through various in vitro assays. The data is summarized in the tables below for easy comparison.
Table 1: Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) |
| DNA Gyrase | 0.07[1][2][3][4] |
| Dihydropteroate Synthase (DHPS) | 1.73[1][2][3][4] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | MIC (µg/mL) |
| Enterococcus faecalis | 15.62[1][2] |
| Acinetobacter baumannii | 7.81[1][2] |
| Enterobacter species | 7.81[1][2] |
| Pseudomonas aeruginosa | > 15.62 (specific value not provided)[1][2] |
| Klebsiella pneumoniae | > 15.62 (specific value not provided)[1][2] |
| Staphylococcus aureus | > 15.62 (specific value not provided)[1][2] |
Note: The MIC values for P. aeruginosa, K. pneumoniae, and S. aureus are reported as being higher than the highest tested concentration in some sources.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of the inhibitor.
Workflow:
Workflow for the DNA Gyrase Supercoiling Assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, 5x assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.8% glycerol, 0.1 mg/mL BSA), and the test compound (this compound) at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of E. coli DNA gyrase enzyme.
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue) and proteinase K.
-
Gel Electrophoresis: The reaction products are resolved by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The relative amounts of supercoiled and relaxed DNA are quantified to determine the extent of inhibition.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the activity of DHPS by monitoring the consumption of a substrate in the presence of the inhibitor.
Workflow:
Workflow for the DHPS Inhibition Assay.
Methodology:
-
Reaction Setup: The assay is performed in a reaction mixture containing purified DHPS enzyme, p-aminobenzoic acid (PABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The enzymatic reaction is terminated, typically by the addition of an acid.
-
Product Quantification: The amount of dihydropteroate formed is quantified. This can be achieved through various methods, including HPLC or by using radiolabeled substrates and scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., Enterococcus faecalis) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: this compound is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antibiofilm Activity Assay
This assay assesses the ability of a compound to inhibit the formation of bacterial biofilms.
Methodology:
-
Biofilm Formation: A standardized bacterial suspension of Enterococcus faecalis is added to the wells of a 96-well microtiter plate containing growth medium and varying concentrations of this compound.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer (e.g., phosphate-buffered saline).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates the inhibition of biofilm formation.
Conclusion
This compound represents a promising antimicrobial lead compound with a dual mechanism of action that targets both DNA gyrase and DHPS. Its potent in vitro activity against a range of bacteria, including clinically relevant species, and its ability to inhibit biofilm formation, highlight its potential for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar dual-targeting antimicrobial agents. Further studies, including in vivo efficacy and safety profiling, are warranted to fully assess the therapeutic potential of this compound.
References
- 1. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Juglone Derivatives against Enterococcus faecalis: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies and mechanisms targeting Enterococcus faecalis biofilms associated with endodontic infections: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Biofilm Assays Using Enterococcus faecalis OG1RF Identify New Determinants of Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DNA Gyrase-IN-15: A Novel Quinolone Antibacterial Agent
Abstract
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, remains a clinically validated and highly attractive target for the development of new therapeutics.[1] This technical guide details the discovery, synthesis, and in vitro characterization of DNA Gyrase-IN-15, a novel quinolone derivative identified through a high-throughput screening campaign. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the putative mechanism of action for this promising new antibacterial compound.
Discovery of this compound: A High-Throughput Screening Approach
The identification of this compound was the result of a rigorous high-throughput screening (HTS) campaign designed to identify novel inhibitors of E. coli DNA gyrase.[2] A diverse library of synthetic and natural product-derived small molecules was screened using a fluorescence-based supercoiling assay. This assay measures the increase in fluorescence of a DNA-intercalating dye as relaxed plasmid DNA is converted to its supercoiled form by DNA gyrase.[3][4]
The general workflow for the discovery and initial characterization of this compound is depicted below.
Synthesis of this compound
This compound is a synthetic quinolone derivative. The synthesis of quinolones typically involves a multi-step process.[5] A common and effective method is the Gould-Jacobs reaction, which involves the cyclization of an aniline (B41778) derivative with a diethyl ethoxymethylenemalonate, followed by saponification and thermal cyclization. The general synthetic scheme for a quinolone core structure is presented below, which is analogous to the synthesis of this compound.[6][7]
Experimental Protocol: Synthesis of a Quinolone Core
-
Step 1: Condensation. An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically at 100-140°C, for a period of 1-3 hours. The ethanol (B145695) byproduct is removed by distillation.
-
Step 2: Cyclization. The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This promotes an intramolecular cyclization to form the 4-hydroxyquinolone-3-carboxylate ester.
-
Step 3: Saponification. The ester is then saponified using an aqueous solution of sodium hydroxide, followed by acidification to yield the corresponding carboxylic acid.
-
Step 4: N-Alkylation and Halogenation (if required). Further modifications, such as N-alkylation and introduction of other functional groups, can be carried out to produce the final desired compound, this compound.
In Vitro Biological Evaluation
DNA Gyrase Supercoiling Inhibition Assay
The inhibitory activity of this compound against E. coli DNA gyrase was determined using a standard gel-based supercoiling assay.[8] This assay directly visualizes the conversion of relaxed plasmid DNA to its supercoiled form.
-
Reaction Mixture Preparation: On ice, a reaction mixture is prepared containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, and 0.1 mg/mL albumin), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Enzyme Addition: The reaction is initiated by the addition of E. coli DNA gyrase.
-
Incubation: The reaction mixtures are incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue) and chloroform/isoamyl alcohol (24:1).
-
Agarose (B213101) Gel Electrophoresis: The aqueous phase is loaded onto a 1% agarose gel containing ethidium (B1194527) bromide. Electrophoresis is carried out at 90V for 90 minutes.
-
Visualization: The DNA bands are visualized under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate inhibition of DNA gyrase.
The half-maximal inhibitory concentration (IC50) was determined by quantifying the band intensities.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | E. coli DNA Gyrase | 0.85 |
| Ciprofloxacin | E. coli DNA Gyrase | 1.20 |
Table 1: Inhibitory activity of this compound and Ciprofloxacin against E. coli DNA gyrase.
Antibacterial Activity (Minimum Inhibitory Concentration)
The antibacterial efficacy of this compound was assessed by determining its minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method according to CLSI guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 | 0.25 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | Negative | 1 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4 | 1 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin.
Proposed Mechanism of Action
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[9] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity that drives the strand-passage reaction.[9] Quinolone antibiotics, such as this compound, are known to target the GyrA subunit, stabilizing the enzyme-DNA cleavage complex.[10] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
References
- 1. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]
- 3. DNA gyrase assay kits [profoldin.com]
- 4. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new short and efficient strategy for the synthesis of quinolone antibiotics | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Structure-Activity Relationship of DNA Gyrase-IN-15: A Dual Inhibitor of DNA Gyrase and Dihydropteroate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Gyrase-IN-15, also identified as Compound 11, has emerged as a noteworthy antimicrobial agent due to its dual inhibitory action against two critical bacterial enzymes: DNA gyrase and dihydropteroate (B1496061) synthase (DHPS). This unique mode of action presents a promising avenue for combating bacterial infections, potentially offering a solution to the growing challenge of antibiotic resistance. This technical guide provides a comprehensive overview of the currently available data on the structure-activity relationship (SAR) of this compound, its biological activities, and the experimental methodologies relevant to its evaluation.
Core Compound Profile: this compound (Compound 11)
This compound is a potent inhibitor of both DNA gyrase and DHPS, exhibiting significant antimicrobial activity against a range of bacterial pathogens.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| DNA Gyrase | 0.07[1][2][3] |
| Dihydropteroate Synthase (DHPS) | 1.73[1][2][3] |
Table 2: Antimicrobial Spectrum of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Enterococcus faecalis | 15.62[1][2] |
| Acinetobacter baumannii | 7.81[1][2][3] |
| Enterobacter species | 7.81[1][2][3] |
| Pseudomonas aeruginosa | 7.81[1][2][3] |
| Klebsiella pneumoniae | 7.81[1][2][3] |
| Staphylococcus aureus | 7.81[1][2][3] |
Note: The available data originates from commercial supplier information. A primary peer-reviewed publication detailing the full synthesis and structure-activity relationship study for this compound as a dual inhibitor is not publicly available at this time. The information on DHPS inhibition likely corresponds to the "Compound 11" described in "Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase."
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, the following diagrams illustrate the general mechanisms of its targets and a typical workflow for inhibitor screening.
Caption: Mechanism of DNA Gyrase and Inhibition.
Caption: Bacterial Folate Synthesis and DHPS Inhibition.
Caption: General Workflow of a Structure-Activity Relationship (SAR) Study.
Experimental Protocols
Due to the absence of a primary research publication detailing the specific experimental procedures for this compound, this section provides generalized protocols for the key assays used to evaluate such inhibitors. These are based on standard methodologies in the field.
DNA Gyrase Supercoiling Assay (General Protocol)
-
Reaction Mixture Preparation: A reaction buffer is prepared typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP.
-
Enzyme and Substrate: Relaxed plasmid DNA (e.g., pBR322) is used as the substrate. E. coli DNA gyrase is added to the reaction mixture.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition and calculate the IC50 value.
Dihydropteroate Synthase (DHPS) Inhibition Assay (General Protocol)
-
Reaction Components: The assay mixture typically includes a buffer (e.g., Tris-HCl), MgCl2, the substrates p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), and the DHPS enzyme.
-
Inhibitor Addition: this compound is added to the assay mixture at a range of concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the substrates or the enzyme and incubated at a controlled temperature (e.g., 30°C or 37°C).
-
Detection of Product Formation: The formation of the product, dihydropteroate, or the consumption of a substrate is monitored over time. This can be achieved through various methods, such as:
-
Spectrophotometry: Monitoring the change in absorbance at a specific wavelength.
-
HPLC: Separating and quantifying the substrate and product.
-
Coupled Enzyme Assays: Using a secondary enzyme to produce a detectable signal.
-
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method - General Protocol)
-
Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Inhibitor: this compound is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600).
Conclusion and Future Directions
This compound represents a promising dual-action antimicrobial agent with potent inhibitory activity against both DNA gyrase and DHPS. The available data indicates a broad spectrum of antibacterial activity. However, a comprehensive understanding of its structure-activity relationship is currently limited by the lack of publicly available, peer-reviewed research detailing the synthetic exploration of its chemical scaffold. Future research should focus on elucidating the precise binding modes of this compound with both its targets through co-crystallization studies. Furthermore, a detailed SAR study would be invaluable for optimizing its potency, selectivity, and pharmacokinetic properties, paving the way for the development of a new class of dual-target antibiotics.
References
Target Validation Studies of DNA Gyrase-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for DNA Gyrase-IN-15, a dual inhibitor of dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target engagement and validation, and presents visual workflows and pathways to support further research and development of this compound as a potential antibacterial agent.
Introduction to DNA Gyrase as an Antibacterial Target
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3] Its absence in higher eukaryotes makes it an attractive and validated target for the development of antibacterial drugs.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is primarily involved in DNA binding and cleavage, while the GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction.[1][3] Inhibition of DNA gyrase disrupts these vital cellular processes, leading to bacterial cell death.
This compound has been identified as a potent inhibitor of DNA gyrase, demonstrating significant antimicrobial activity against a range of bacterial species.[4][5] This guide focuses on the methodologies and data pertinent to validating its action on DNA gyrase.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Parameter | Species/Strain | IC50 (µM) |
| DNA Gyrase | Not Specified | 0.07[4][5] |
| DHPS | Not Specified | 1.73[4][5] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) |
| Enterococcus faecalis | Not Specified | 15.62[4][5] |
| Acinetobacter baumannii | Not Specified | 7.81[4] |
| Enterobacter species | Not Specified | 7.81[4] |
| Pseudomonas aeruginosa | Not Specified | Not Specified |
| Klebsiella pneumoniae | Not Specified | Not Specified |
| Staphylococcus aureus | Not Specified | Not Specified |
Key Experimental Protocols for Target Validation
Validating this compound as a DNA gyrase inhibitor involves a series of in vitro biochemical and cell-based assays.
DNA Gyrase Supercoiling Assay
This assay directly measures the inhibition of the supercoiling activity of DNA gyrase.
Principle: DNA gyrase converts relaxed plasmid DNA into its supercoiled form in the presence of ATP. The different topological forms of DNA (relaxed, supercoiled, and intermediate forms) can be separated by agarose (B213101) gel electrophoresis. An inhibitor will prevent the formation of the supercoiled form.[6][7]
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), 1 mM ATP, 200-500 ng of relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound.
-
Enzyme Addition: Add 1 unit of purified E. coli or S. aureus DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA, followed by treatment with proteinase K (e.g., 50 µg/mL) at 37°C for 30 minutes to remove the enzyme.
-
Electrophoresis: Add gel loading dye and load the samples onto a 1% agarose gel. Run the electrophoresis in TBE buffer.
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light. The disappearance of the supercoiled DNA band with increasing inhibitor concentration indicates inhibitory activity.
DNA Gyrase Cleavage Assay
This assay is used to determine if the inhibitor acts as a "poison" by stabilizing the transient DNA-gyrase cleavage complex, similar to fluoroquinolones.[7]
Principle: Gyrase poisons trap the enzyme in a state where it has cleaved the DNA but has not yet re-ligated it. The addition of a denaturing agent like SDS results in the linearization of the plasmid DNA, which can be detected by gel electrophoresis.
Detailed Protocol:
-
Reaction Setup: Follow the same initial steps as the supercoiling assay (steps 1-3).
-
Denaturation: After incubation, add SDS to a final concentration of 0.5-1% and proteinase K to digest the enzyme.
-
Electrophoresis: Analyze the samples on a 1% agarose gel.
-
Analysis: The appearance of a linear DNA band indicates that the compound stabilizes the cleavage complex.
ATPase Assay
This assay measures the effect of the inhibitor on the ATPase activity of the GyrB subunit.
Principle: The supercoiling reaction is dependent on ATP hydrolysis by the GyrB subunit. This can be measured using various methods, such as colorimetric assays that detect the release of inorganic phosphate (B84403).
Detailed Protocol:
-
Reaction: Set up a reaction containing DNA gyrase, DNA, ATP, and varying concentrations of this compound in an appropriate buffer.
-
Phosphate Detection: After incubation, add a reagent (e.g., malachite green-based reagent) that forms a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader. A decrease in absorbance indicates inhibition of ATPase activity.
Visualizing Workflows and Pathways
Experimental Workflow for DNA Gyrase Inhibitor Screening
Caption: Workflow for the validation of this compound.
DNA Gyrase Mechanism of Action and Inhibition
Caption: Inhibition of the DNA gyrase catalytic cycle.
Conclusion and Future Directions
The available data strongly support the validation of DNA gyrase as a primary target of this compound. Its potent inhibitory activity in biochemical assays, coupled with broad-spectrum antibacterial effects, makes it a promising candidate for further development.
Future studies should focus on:
-
In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of bacterial infection.
-
Resistance studies: Determining the frequency of resistance development and the molecular basis of any observed resistance.
-
Selectivity profiling: Assessing the inhibitory activity against human topoisomerases to ensure a favorable safety profile.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
This guide provides a foundational framework for researchers to build upon in the continued investigation of this compound and other novel DNA gyrase inhibitors.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S. faecalis | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. E. coli DNA Gyrase Drug Screening Kit (Plasmid Based) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 7. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on Compound 11 (DNA Gyrase-IN-15): A Technical Guide
Disclaimer: This document summarizes publicly available information regarding Compound 11 (DNA Gyrase-IN-15). The original research publication detailing the synthesis and specific experimental protocols for this compound could not be located in the public domain. Therefore, the experimental methodologies provided herein are representative examples from the field of antibacterial drug discovery and may not reflect the exact conditions used to generate the data for Compound 11.
Executive Summary
Compound 11, also known as this compound, is an investigational antibacterial agent with a dual mechanism of action, inhibiting both bacterial DNA gyrase and dihydropteroate (B1496061) synthase (DHPS).[1] This dual-targeting approach is a promising strategy to combat bacterial resistance. Publicly available data indicates potent inhibitory activity against DNA gyrase and significant antimicrobial efficacy against a range of pathogenic bacteria, including Enterococcus faecium, Acinetobacter baumannii, and Staphylococcus aureus.[1] The compound has also demonstrated antibiofilm activity against Enterococcus faecium.[1] This guide provides a consolidated overview of the available quantitative data, general experimental protocols relevant to its characterization, and visual representations of its mechanism of action and potential screening workflows.
Quantitative Biological Data
The following tables summarize the reported in vitro activity of Compound 11 (this compound).
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC50 (µM) |
| DNA Gyrase | 0.07[1] |
| Dihydropteroate Synthase (DHPS) | 1.73[1] |
Table 2: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (µg/mL) |
| Enterococcus faecium | 15.62[1] |
| Acinetobacter baumannii | 7.81[1] |
| Enterobacter sp. | 7.81[1] |
| Pseudomonas aeruginosa | Not specified |
| Klebsiella pneumoniae | Not specified |
| Staphylococcus aureus | Not specified |
Table 3: Antibiofilm Activity
| Bacterial Strain | Activity |
| Enterococcus faecium | Demonstrated[1] |
Postulated Mechanism of Action: Dual Inhibition
Compound 11 exhibits its antibacterial effects by simultaneously targeting two crucial bacterial enzymes: DNA gyrase and dihydropteroate synthase.
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding. By inhibiting DNA gyrase, Compound 11 likely leads to the accumulation of double-strand DNA breaks, stalling of replication forks, and ultimately, bacterial cell death.
-
Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a key enzyme in the folate biosynthesis pathway. Bacteria synthesize folate de novo, and it is an essential precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHPS disrupts this pathway, leading to a depletion of essential metabolites and cessation of bacterial growth.
The dual-targeting nature of Compound 11 is a significant advantage, as it may reduce the likelihood of the development of bacterial resistance. For resistance to emerge, a bacterium would need to acquire mutations in both target enzymes simultaneously.
Representative Experimental Protocols
The following are generalized protocols for assays typically used to characterize DNA gyrase inhibitors and their antibacterial properties.
DNA Gyrase Supercoiling Inhibition Assay (Agarose Gel-Based)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine)
-
ATP solution (e.g., 10 mM)
-
Compound 11 dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
DNA ladder
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the 5X assay buffer, relaxed plasmid DNA, and sterile water to the desired volume.
-
Add varying concentrations of Compound 11 to the reaction tubes. Include a no-compound control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Compound 11
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of Compound 11 in the broth medium in the wells of a 96-well plate.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antibiofilm Activity Assay (Crystal Violet Staining)
This assay quantifies the ability of a compound to inhibit the formation of or eradicate existing biofilms.
Materials:
-
Enterococcus faecium strain
-
Tryptic Soy Broth (TSB) supplemented with glucose or other suitable biofilm-promoting medium
-
Compound 11
-
96-well flat-bottomed microtiter plates
-
Crystal violet solution (0.1%)
-
Phosphate-buffered saline (PBS)
-
30% Acetic acid or ethanol (B145695) for destaining
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of Compound 11 in the growth medium in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.
-
Fix the biofilms with methanol (B129727) for 15 minutes and then air dry.
-
Stain the biofilms with 0.1% crystal violet for 15-20 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The reduction in absorbance in the presence of the compound compared to the growth control indicates the inhibition of biofilm formation.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical workflow for the discovery and characterization of a novel DNA gyrase inhibitor and the logical relationship of the dual-inhibition mechanism.
Conclusion and Future Directions
Compound 11 (this compound) represents a promising antibacterial candidate due to its potent dual inhibition of DNA gyrase and DHPS. The available data indicates significant in vitro activity against a panel of clinically relevant bacteria and the potential to combat biofilm-associated infections. However, a comprehensive understanding of its therapeutic potential is limited by the absence of publicly available primary research data. Future research should focus on elucidating its full spectrum of activity, in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. The identification of the original research would be paramount to advancing the study of this compound.
References
Technical Whitepaper: The Antibiofilm Potential of DNA Gyrase Inhibitors
A Note on the Topic: Initial searches for a specific compound designated "DNA Gyrase-IN-15" did not yield publicly available scientific data. Therefore, this technical guide has been broadened to address the well-documented antibiofilm potential of the broader class of DNA gyrase inhibitors, with a particular focus on fluoroquinolones, for which substantial research exists. This paper is intended for researchers, scientists, and drug development professionals.
Executive Summary
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. DNA gyrase, an essential bacterial enzyme responsible for maintaining DNA topology, is a validated and highly successful target for antibiotics. Inhibitors of DNA gyrase, most notably the fluoroquinolone class, have demonstrated not only potent bactericidal activity against planktonic cells but also significant, albeit complex, effects against bacterial biofilms. This document provides an in-depth technical overview of the antibiofilm potential of DNA gyrase inhibitors, summarizing quantitative data, detailing experimental protocols for their evaluation, and visualizing the core mechanisms and workflows involved.
Mechanism of Action: From Planktonic Cells to Biofilms
DNA gyrase inhibitors function by targeting and stabilizing the complex formed between DNA gyrase (or the related topoisomerase IV) and DNA after the enzyme has created a double-strand break.[1][2] This action prevents the re-ligation of the DNA strands, leading to the accumulation of lethal double-strand breaks, which halts DNA replication and triggers cell death.[1][3][4][5] In Gram-negative bacteria, DNA gyrase is often the primary target, whereas topoisomerase IV is the preferential target in many Gram-positive species.[1][3]
The antibiofilm activity of these compounds is multifaceted:
-
Biofilm Penetration: Fluoroquinolones are known for their ability to penetrate the extracellular polymeric substance (EPS) matrix of biofilms, a key advantage over larger antibiotic molecules.[4][6]
-
Activity Against Sessile Cells: Unlike some antibiotics that require active cell division, fluoroquinolones can kill non-growing or slow-growing bacteria within the biofilm, though their efficacy is higher against rapidly dividing cells.[4][7]
-
Inhibition of Biofilm Formation: At sub-inhibitory concentrations, some fluoroquinolones have been shown to interfere with the initial stages of biofilm formation, potentially by affecting bacterial adherence.[8][9]
-
Induction of the SOS Response: The DNA damage caused by DNA gyrase inhibitors can activate the bacterial SOS response, a complex cellular reaction to DNA damage, which has been observed in biofilm-treated cells.[10]
Quantitative Data: Antibiofilm Efficacy
The effectiveness of DNA gyrase inhibitors against biofilms is typically quantified using the Minimum Inhibitory Concentration (MIC) for planktonic cells and the Minimum Biofilm Eradication Concentration (MBEC) for biofilms. The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm.[11] Studies consistently show that the MBEC is significantly higher—often 100 to 1000-fold—than the MIC for the same bacterial strain, highlighting the protective nature of the biofilm structure.[12][13]
Table 1: Comparative Efficacy of Fluoroquinolones against P. aeruginosa Biofilms
| Fluoroquinolone | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| Ciprofloxacin | 0.26 | 40 | ~154x | [12][13] |
| Norfloxacin | ~0.82 | 160 | ~195x | [12] |
| Levofloxacin | ~1.04 | 320 | ~308x | [12] |
| Gatifloxacin | ~2.08 | 533.33 | ~256x | [12][13] |
| Ofloxacin | 3.33 | 640 | ~192x | [12][13] |
Table 2: Comparative Efficacy of Fluoroquinolones against Methicillin-Resistant S. aureus (MRSA) Biofilms
| Fluoroquinolone | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| Moxifloxacin | 0.049 | 100 | ~2040x | [12][13] |
| Gatifloxacin | 0.13 | 58.33 | ~449x | [12][13] |
| Ciprofloxacin | 0.521 | 291.67 | ~560x | [12][13] |
| Levofloxacin | 0.26 | 208.33 | ~801x | [12][13] |
| Norfloxacin | 1.172 | 875 | ~747x | [12][13] |
| Ofloxacin | 0.521 | 458.33 | ~880x | [12][13] |
Table 3: pH-Dependent Efficacy of Finafloxacin against P. aeruginosa Biofilms
| Antibiotic | MBEC (mg/L) at pH 7.2 | MBEC (mg/L) at pH 6.2 | MBEC (mg/L) at pH 5.2 | Reference |
| Finafloxacin | 16 | 4 | 2 | [11] |
| Ciprofloxacin | 1.5 | 3 | 1.5 | [11] |
| Levofloxacin | 6 | 12 | 8 | [11] |
Data compiled from cited sources. Exact values may vary based on specific strains and experimental conditions.
Experimental Protocols
Evaluating the antibiofilm activity of DNA gyrase inhibitors requires specialized assays that differ from standard planktonic susceptibility testing.
Protocol: Determination of MBEC using the Calgary Biofilm Device
This method is widely used for high-throughput screening of biofilm susceptibility.[11]
1. Biofilm Formation:
- A 96-well plate is inoculated with a standardized bacterial suspension (e.g., 10^6 CFU/mL).
- A corresponding 96-peg lid (Calgary Biofilm Device) is placed onto the plate, submerging the pegs in the culture.
- The plate is incubated for 24-48 hours at 37°C on a rocking or orbital shaker to allow for uniform biofilm formation on each peg.[11]
2. Rinsing:
- After incubation, the peg lid is removed and rinsed by immersing the pegs in a new 96-well plate containing sterile Phosphate Buffered Saline (PBS) to remove non-adherent, planktonic bacteria.[11]
3. Antibiotic Challenge:
- A new 96-well "challenge" plate is prepared with serial dilutions of the DNA gyrase inhibitor in fresh growth medium.
- The rinsed peg lid is transferred to this challenge plate, exposing the established biofilms to the antibiotic gradient.
- The challenge plate is incubated for 24 hours at 37°C.[11]
4. Biofilm Recovery and MBEC Determination:
- The peg lid is removed from the challenge plate and rinsed again in PBS.
- The pegs are then placed into a "recovery" plate containing fresh, sterile growth medium.
- The recovery plate is sonicated or vortexed to dislodge the surviving biofilm bacteria from the pegs into the medium.
- The recovery plate is incubated for 24 hours at 37°C.
- The MBEC is determined as the lowest concentration of the antibiotic that prevents bacterial regrowth in the recovery plate, assessed by visual turbidity or by measuring optical density (OD600).[11]
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Protocol: Crystal Violet Assay for Biofilm Biomass Quantification
This colorimetric assay is used to quantify the total biofilm biomass attached to a surface.
1. Biofilm Formation & Treatment:
- Biofilms are grown in a 96-well flat-bottom plate and treated with the test compound as desired.
- After treatment, the planktonic medium is discarded, and the wells are washed gently with PBS to remove non-adherent cells.
2. Staining:
- The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% (w/v) crystal violet solution for 10-15 minutes.
3. Solubilization and Quantification:
- Excess stain is rinsed away with water, and the plate is air-dried.
- The bound crystal violet is solubilized with 30% (v/v) acetic acid or ethanol.
- The absorbance of the solubilized stain is measured using a microplate reader (typically at ~570 nm), which correlates with the amount of biofilm biomass.
Biofilm Regulation and Potential Intervention Points
Biofilm formation is a highly regulated process controlled by complex signaling networks. While DNA gyrase inhibitors act directly on DNA replication, their downstream effects and the pathways governing biofilm resistance are critical to understand.
-
Quorum Sensing (QS): This cell-to-cell communication system regulates the expression of virulence factors and is crucial for biofilm maturation in many bacteria.[14][15] While not a direct target, disruption of cellular processes by DNA gyrase inhibitors could indirectly affect QS signaling.
-
Cyclic di-GMP (c-di-GMP): This intracellular second messenger is a central hub controlling the transition from a motile (planktonic) to a sessile (biofilm) lifestyle.[16] High levels of c-di-GMP generally promote biofilm formation.
-
SOS Response: As fluoroquinolones induce DNA damage, they strongly trigger the SOS response.[4] This pathway, while primarily for DNA repair, can also influence cell division and has been linked to the development of antibiotic tolerance within biofilms.[10]
Conclusion and Future Directions
DNA gyrase inhibitors, particularly fluoroquinolones, remain a critical component of the antimicrobial arsenal (B13267) with demonstrable, though limited, efficacy against bacterial biofilms. Their ability to penetrate the biofilm matrix and act on slow-growing cells provides a distinct advantage. However, the high concentrations required to eradicate mature biofilms underscore the need for new strategies. Future research should focus on:
-
Combination Therapies: Synergistic combinations of fluoroquinolones with biofilm-disrupting agents (e.g., DNases, matrix-degrading enzymes) or other classes of antibiotics may enhance efficacy and reduce the required dosage.[6][7]
-
Novel Inhibitors: The development of new DNA gyrase inhibitors with improved activity against biofilm-embedded bacteria and lower potential for resistance is crucial.
-
Targeting Regulatory Pathways: A deeper understanding of how DNA gyrase inhibition affects key biofilm regulatory networks like QS and c-di-GMP could unveil novel targets for adjunct therapies designed to sensitize biofilms to existing inhibitors.
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Fluoroquinolones and Biofilm: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of subinhibitory concentrations of fluoroquinolones on biofilm production by clinical isolates of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of fluoroquinolones and antioxidans on biofilm formation by Proteus mirabilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bacterial Biofilm Control by Perturbation of Bacterial Signaling Processes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual-Target Mechanism of DNA Gyrase-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Gyrase-IN-15, also identified as Compound 11, is an antibacterial agent characterized by its novel dual-target mechanism of action. This compound exhibits inhibitory activity against two essential bacterial enzymes: Dihydropteroate (B1496061) Synthase (DHPS) and DNA Gyrase. This dual inhibition disrupts two distinct and vital metabolic pathways in bacteria – folate biosynthesis and DNA replication – leading to potent antimicrobial effects. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying mechanisms of this compound, designed to support further research and drug development efforts in the field of antibacterial therapeutics.
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Targeting multiple, essential bacterial pathways simultaneously is a promising strategy to enhance antimicrobial efficacy and potentially reduce the development of resistance. This compound exemplifies this approach by concurrently inhibiting DHPS and DNA gyrase. DHPS is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleotides and certain amino acids. DNA gyrase, a type II topoisomerase, is essential for maintaining DNA topology during replication and transcription. The simultaneous disruption of these pathways presents a formidable challenge to bacterial survival.
Quantitative Data
The following tables summarize the in vitro inhibitory and antimicrobial activities of this compound.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 (µM) |
| Dihydropteroate Synthase (DHPS) | 1.73[1][2][3] |
| DNA Gyrase | 0.07[1][2][3] |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) |
| Enterococcus faecalis | 15.62[1][3] |
| Acinetobacter baumannii | 7.81[1][3] |
| Enterobacter species | 7.81[1][3] |
| Pseudomonas aeruginosa | Data not specified[1][3] |
| Klebsiella pneumoniae | Data not specified[1][3] |
| Staphylococcus aureus | Data not specified[1][3] |
Mechanism of Action: A Dual-Pronged Attack
This compound's efficacy stems from its ability to inhibit two critical checkpoints in bacterial metabolism and replication.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize the activity of this compound.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
This compound (dissolved in DMSO)
-
Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.1% bromophenol blue)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Analyze the products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)
This continuous assay measures DHPS activity by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH. The decrease in NADPH absorbance at 340 nm is monitored.
Materials:
-
Recombinant DHPS
-
Recombinant DHFR (in excess)
-
p-Aminobenzoic acid (pABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
This compound (dissolved in DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a 96-well plate, add assay buffer, DHFR, NADPH, and varying concentrations of this compound or DMSO (vehicle control).
-
Add DHPS to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of pABA and DHPP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.
-
The rate of NADPH oxidation is proportional to the DHPS activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of a dual-target inhibitor like this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of new antibacterial agents. Its dual-target mechanism, inhibiting both folate biosynthesis and DNA replication, offers a significant advantage in combating bacterial infections. The quantitative data presented herein demonstrates its potent inhibitory activity against both DHPS and DNA gyrase, which translates to effective antimicrobial action against a range of bacterial pathogens.
Future research should focus on elucidating the precise binding modes of this compound to both target enzymes through structural biology studies, such as X-ray crystallography or cryo-electron microscopy. Furthermore, structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties. In vivo efficacy studies in animal models of infection are also a critical next step to validate the therapeutic potential of this dual-target inhibitor. The detailed protocols and data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
Methodological & Application
Application Notes and Protocols for DNA Gyrase-IN-15 In Vitro Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of new antibacterial agents. DNA Gyrase-IN-15 is a novel investigational inhibitor of this enzyme. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against DNA gyrase using a supercoiling inhibition assay. The protocol is designed for researchers in drug discovery and microbiology to assess the potency and mechanism of action of potential DNA gyrase inhibitors.
Two common in vitro assays to test potential gyrase inhibitors are the supercoiling inhibition assay and the "cleavable complex" assay.[3] The supercoiling inhibition assay measures the ability of a compound to prevent the enzyme from introducing supercoils into a relaxed plasmid DNA substrate. The formation of a "cleavable complex," on the other hand, is a hallmark of certain inhibitors like fluoroquinolones, which stabilize the covalent enzyme-DNA intermediate, leading to double-strand DNA breaks upon denaturation.[3][4] This document will focus on the supercoiling inhibition assay.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from standard methodologies for assessing DNA gyrase activity.[5]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the supercoiling activity of E. coli DNA gyrase.
Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP.[5] The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) are then separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the formation of the supercoiled DNA isoform, leaving the DNA in its relaxed state.
Materials and Reagents:
-
E. coli DNA Gyrase (holoenzyme, A2B2 complex)[4]
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
This compound (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Stop Buffer/Loading Dye (6X): 30% glycerol, 0.75% bromophenol blue, 0.75% xylene cyanol, 3% Sarkosyl.[6]
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1X Tris-Borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Ultrapure water
Procedure:
-
Enzyme Titration (Optional but Recommended): To determine the optimal amount of DNA gyrase for the assay, perform a titration of the enzyme. One unit of gyrase is typically defined as the amount required to supercoil a specific amount of relaxed DNA (e.g., 0.5 µg) in a set time (e.g., 30 minutes) at 37°C.
-
Preparation of Test Compound Dilutions: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration range might be from 0.01 µM to 100 µM.
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (e.g., at 1 µg/µL)
-
Variable volume of ultrapure water
-
1 µL of this compound dilution (or DMSO for control)
-
Variable volume of Dilution Buffer
-
1 µL of E. coli DNA Gyrase (pre-diluted in Dilution Buffer to the optimal concentration)
Note: The final concentration of DMSO should be kept constant across all reactions and should not exceed 5% to avoid enzyme inhibition.
-
-
Reaction Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.[6]
-
Reaction Termination: Stop the reaction by adding 30 µL of chloroform:isoamyl alcohol (24:1) and 30 µL of 2X GSTEB (a stop buffer containing glycerol, SDS, Tris-HCl, EDTA, and bromophenol blue), followed by brief vortexing and centrifugation. Alternatively, the reaction can be stopped by adding a stop buffer/loading dye containing a denaturing agent like SDS or Sarkosyl.[6]
-
Agarose Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase of each reaction onto a 1% agarose gel in 1X TBE buffer.[5] Run the gel at a constant voltage (e.g., 90 V) for approximately 90 minutes or until there is good separation between the supercoiled and relaxed DNA bands.
-
Visualization and Data Analysis:
-
Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.[5]
-
Capture an image of the gel. The top band will be the relaxed plasmid, and the bottom, faster-migrating band will be the supercoiled plasmid.
-
Quantify the intensity of the supercoiled DNA band for each compound concentration using densitometry software.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data from the supercoiling inhibition assay can be summarized in a table to facilitate the determination of the IC50 value.
| This compound (µM) | Log [Inhibitor] | Supercoiled DNA Band Intensity (Arbitrary Units) | % Inhibition |
| 0 (No Enzyme) | - | 0 | 100 |
| 0 (DMSO Control) | - | 1500 | 0 |
| 0.1 | -1.0 | 1350 | 10 |
| 0.5 | -0.3 | 1050 | 30 |
| 1.0 | 0.0 | 750 | 50 |
| 5.0 | 0.7 | 300 | 80 |
| 10.0 | 1.0 | 150 | 90 |
| 50.0 | 1.7 | 75 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of DNA gyrase inhibition.
Experimental Workflow
Caption: DNA gyrase supercoiling inhibition assay workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E. coli DNA Gyrase Drug Screening Kit (Plasmid Based) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. topogen.com [topogen.com]
Application Notes and Protocols for DNA Gyrase-IN-15 in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of DNA Gyrase-IN-15, a potent antibacterial agent, in various bacterial culture-based assays. This compound is a dual inhibitor of Dihydropteroate Synthase (DHPS) and DNA gyrase.[1] These protocols are intended to guide researchers in assessing its antimicrobial efficacy, determining its mechanism of action, and evaluating its potential in preclinical drug development.
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2] Its absence in higher eukaryotes makes it an attractive target for the development of new antibacterial agents.[3] this compound (also referred to as Compound 11) has been identified as a potent inhibitor of DNA gyrase with an IC50 of 0.07 µM.[1] Furthermore, it exhibits a dual-targeting mechanism by also inhibiting DHPS with an IC50 of 1.73 µM.[1] This dual action may contribute to a broader spectrum of activity and potentially a lower propensity for the development of bacterial resistance.
Mechanism of Action
DNA gyrase functions as a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2] The catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by the capture of a second DNA segment (the T-segment). Through ATP hydrolysis, the enzyme cleaves the G-segment, passes the T-segment through the break, and then reseals the G-segment, resulting in the introduction of two negative supercoils.[2]
Inhibitors of DNA gyrase can act through different mechanisms. For instance, fluoroquinolones stabilize the enzyme-DNA cleavage complex, leading to lethal double-stranded breaks.[4] Aminocoumarins, on the other hand, competitively inhibit the ATPase activity of the GyrB subunit.[5] While the precise chemical structure of this compound is not publicly available, its potent inhibition of DNA gyrase suggests it effectively disrupts the supercoiling process, leading to the cessation of DNA replication and ultimately bacterial cell death. Inhibition of DNA gyrase can also trigger the bacterial SOS response, a global response to DNA damage.[6]
The dual inhibition of DHPS, an enzyme essential for folate biosynthesis, further contributes to the antibacterial effect of this compound by depleting the bacterial cell of essential precursors for nucleotide synthesis.
Data Presentation
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| DNA Gyrase | 0.07 |
| DHPS | 1.73 |
Data sourced from MedchemExpress.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Strain | MIC (µg/mL) |
| Enterococcus faecium | 15.62 |
| Acinetobacter baumannii | 7.81 |
| Enterobacter sp. | 7.81 |
| Pseudomonas aeruginosa | Not specified |
| Klebsiella pneumoniae | Not specified |
| Staphylococcus aureus | Not specified |
Data sourced from MedchemExpress.[1]
Note: Specific MIC values for P. aeruginosa, K. pneumoniae, and S. aureus were not provided in the available literature.
Mandatory Visualization
Caption: DNA Gyrase Catalytic Cycle and Potential Inhibition by this compound.
Caption: SOS Response Pathway Triggered by DNA Gyrase Inhibition.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (e.g., in DMSO)
-
Spectrophotometer
-
Incubator
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound stock solution (at twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) will be 200 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determining the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.
-
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling activity of purified DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% glycerol)
-
ATP solution (e.g., 10 mM)
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel documentation system
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
In individual microcentrifuge tubes, add the desired concentrations of this compound. Include a no-compound control (DMSO vehicle) and a no-enzyme control.
-
Add the master mix to each tube.
-
Add the purified DNA gyrase enzyme to all tubes except the no-enzyme control.
-
Finally, add ATP to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light using a gel documentation system.
-
Relaxed and supercoiled DNA will migrate at different rates. Inhibition of supercoiling will result in a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.
-
The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.
-
Antibiofilm Activity Assay
This protocol uses the crystal violet staining method to assess the effect of this compound on bacterial biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strains
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Protocol:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in TSB.
-
Dilute the culture (e.g., 1:100) in fresh TSB.
-
In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a no-compound control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells again with PBS.
-
-
Solubilization and Quantification:
-
Air-dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate.
-
Measure the absorbance at 570 nm using a plate reader.
-
A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
-
Conclusion
This compound is a promising antibacterial agent with a dual mechanism of action targeting both DNA gyrase and DHPS. The protocols outlined in this document provide a framework for researchers to investigate its efficacy and mechanism of action in a laboratory setting. The provided data and diagrams offer a comprehensive overview of its known properties and biological context. Further investigation into its specific interactions with the target enzymes and its in vivo efficacy is warranted for its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of DNA Gyrase-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of DNA Gyrase-IN-15, a putative DNA gyrase inhibitor. The information is intended for researchers and professionals involved in antimicrobial drug discovery and development.
Introduction to DNA Gyrase and its Inhibition
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] By manipulating the topological state of DNA, DNA gyrase relieves torsional strain that accumulates ahead of the replication fork.[2] This enzyme is a validated target for antibacterial drugs because it is essential for bacterial survival and is distinct from its human counterparts.[1][2] The mechanism of DNA gyrase involves a complex series of steps including the binding of a segment of DNA (the G-segment), capturing a second segment (the T-segment), cleaving the G-segment, passing the T-segment through the break, and then resealing the G-segment.[2] This process is ATP-dependent.[2][3] Inhibition of DNA gyrase leads to a disruption of DNA synthesis, ultimately resulting in bacterial cell death.[4] Many well-known antibiotics, such as fluoroquinolones (e.g., ciprofloxacin) and coumarins (e.g., novobiocin), target DNA gyrase.[2][3]
Principle of the Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.[6] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[6][7] Each well is then inoculated with a standardized suspension of the test bacterium.[5] Following incubation, the plates are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the agent that inhibits this growth.[5]
Data Presentation
The following table summarizes hypothetical MIC data for this compound against common bacterial strains. This data is for illustrative purposes only and will need to be determined experimentally.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) - Control |
| Escherichia coli | Gram-Negative | 25922 | 1 | 0.016 |
| Staphylococcus aureus | Gram-Positive | 29213 | 4 | 0.5 |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | 16 | 0.25 |
| Enterococcus faecalis | Gram-Positive | 29212 | 8 | 2 |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile diluent (e.g., saline or CAMHB)
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This can be done using a spectrophotometer at a wavelength of 600 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., 128 µg/mL, prepared by diluting the stock solution in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).[5] The final volume in each well will be 200 µL.
-
-
Incubation:
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[5] This can be aided by using a plate reader to measure the optical density at 600 nm.[7] The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualizations
DNA Gyrase Mechanism of Action
Caption: Mechanism of DNA gyrase and inhibition by this compound.
MIC Assay Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antibiofilm Activity of DNA Gyrase-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. This mode of growth confers significant protection against host immune responses and antimicrobial agents, posing a major challenge in clinical and industrial settings. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive target for antibacterial drug development.[2]
DNA Gyrase-IN-15 is a novel antibacterial agent that functions as an inhibitor of both dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase, with IC50 values of 1.73 µM and 0.07 µM, respectively.[3][4] It has demonstrated antimicrobial activity against a range of bacteria including Enterococcus faecium, Acinetobacter baumannii, Enterobacter spp., Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus.[3][4] Notably, this compound has also exhibited antibiofilm activity against Enterococcus faecium.[3][4]
These application notes provide detailed protocols for the comprehensive evaluation of the antibiofilm efficacy of this compound. The described methodologies cover the determination of biofilm inhibition, eradication of pre-formed biofilms, and assessment of metabolic activity within the biofilm.
Mechanism of Action: DNA Gyrase Inhibition and Downstream Effects
DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.[1][5] It catalyzes the ATP-dependent negative supercoiling of DNA.[2] Inhibition of DNA gyrase by compounds like this compound disrupts DNA replication and transcription, leading to lethal double-strand breaks in the bacterial chromosome. This DNA damage triggers the SOS response, a complex cellular pathway involved in DNA repair and mutagenesis.
dot
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound. These values can serve as a reference for designing concentration ranges in antibiofilm experiments.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| DNA Gyrase | 0.07 |
| DHPS | 1.73 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC (µg/mL) |
| Enterococcus faecium | 15.62 |
| Acinetobacter baumannii | 7.81 |
| Enterobacter spp. | 7.81 |
| Pseudomonas aeruginosa | > 15.62 (specific value not provided) |
| Klebsiella pneumoniae | > 15.62 (specific value not provided) |
| Staphylococcus aureus | > 15.62 (specific value not provided) |
Experimental Protocols
The following protocols are designed to assess the antibiofilm activity of this compound. It is recommended to use a bacterial strain known to form robust biofilms, such as Pseudomonas aeruginosa PAO1 or a clinical isolate of Staphylococcus aureus. Given the known activity of this compound against Enterococcus faecium, this species is also a highly relevant model.
Experimental Workflow Overview
Conclusion
The provided protocols offer a robust framework for characterizing the antibiofilm properties of this compound. By systematically determining the MBIC and MBEC, and assessing the metabolic activity of the treated biofilms, researchers can gain a comprehensive understanding of the compound's potential as an antibiofilm agent. Further investigations using advanced techniques such as confocal laser scanning microscopy (CLSM) can provide valuable insights into the structural changes induced by this compound on the biofilm architecture. These studies are crucial for the preclinical evaluation of this promising antibacterial compound.
References
Application Notes and Protocols for DNA Gyrase Supercoiling Assay with DNA Gyrase-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is a well-validated target for antibacterial drugs.[3] The DNA gyrase supercoiling assay is a fundamental method used to screen for and characterize inhibitors of this enzyme. This document provides detailed protocols for performing the DNA gyrase supercoiling assay, with a specific focus on the inhibitor DNA Gyrase-IN-15.
This compound is a potent inhibitor of DNA gyrase and also exhibits inhibitory activity against dihydropteroate (B1496061) synthase (DHPS).[4][5] Its dual-targeting mechanism and broad-spectrum antimicrobial and antibiofilm activities make it a compound of significant interest in drug development.[4][5]
Principle of the Assay
The DNA gyrase supercoiling assay measures the conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase in an ATP-dependent reaction.[6][7] The topological state of the DNA can then be analyzed. Common methods for analysis include:
-
Agarose (B213101) Gel Electrophoresis: Supercoiled DNA migrates faster through an agarose gel than relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
-
Fluorescence-Based Detection: Certain fluorescent dyes intercalate differently with supercoiled and relaxed DNA, leading to a measurable change in fluorescence intensity.[7][8][9] This method is particularly amenable to high-throughput screening.
Quantitative Data Summary
The inhibitory activity of this compound and a common reference inhibitor, Ciprofloxacin, are summarized below.
| Compound | Target | IC50 (µM) |
| This compound | DNA Gyrase | 0.07 [4][5] |
| DHPS | 1.73[4][5] | |
| Ciprofloxacin | DNA Gyrase (E. coli) | 0.6[10] |
Table 1: Inhibitory Activity of this compound and Ciprofloxacin.
This compound also demonstrates significant antimicrobial activity against a range of bacterial species.
| Bacterial Strain | MIC (µg/mL) |
| Enterococcus faecalis | 15.62[4] |
| Acinetobacter baumannii | 7.81[4] |
| Enterobacter species | 7.81[4] |
| Pseudomonas aeruginosa | 7.81[4] |
| Klebsiella pneumoniae | 7.81[4] |
| Staphylococcus aureus | 7.81[4] |
Table 2: Antimicrobial Activity of this compound.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of DNA gyrase supercoiling and its inhibition.
Caption: Experimental workflow for the DNA gyrase supercoiling assay.
Experimental Protocols
Protocol 1: Agarose Gel-Based DNA Gyrase Supercoiling Assay
This protocol is adapted from standard methods and is suitable for detailed characterization of inhibitors.
Materials and Reagents:
-
DNA Gyrase (E. coli or other species)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 32.5% glycerol)
-
10 mM ATP solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
Agarose
-
1X TBE Buffer (Tris-borate-EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL reaction volume:
-
Nuclease-free water: to 20 µL
-
5X Assay Buffer: 4 µL
-
Relaxed pBR322 DNA (0.5 µg/µL): 1 µL
-
10 mM ATP: 2 µL
-
This compound (at various concentrations): 1 µL
-
DNA Gyrase (1 U/µL): 1 µL
Note: Prepare a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).
-
-
Incubation: Mix the components gently and incubate the reactions at 37°C for 30-60 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software. The percentage of inhibition can be calculated relative to the positive control.
-
Protocol 2: Fluorescence-Based DNA Gyrase Supercoiling Assay (96-well format)
This protocol is suitable for high-throughput screening of inhibitors.[6][7][8][9][11]
Materials and Reagents:
-
DNA Gyrase
-
Relaxed circular plasmid DNA
-
10X Assay Buffer (specific to the kit, e.g., ProFoldin)[8][11]
-
10 mM ATP
-
This compound
-
Black, flat-bottom 96-well plate
-
Nuclease-free water
Procedure:
-
Reaction Setup: In each well of a 96-well plate, prepare a 40 µL reaction mixture:
-
Nuclease-free water: 24 µL
-
10X Assay Buffer: 4 µL
-
10X Relaxed DNA: 4 µL
-
This compound (at various concentrations): 4 µL
-
10X DNA Gyrase: 4 µL
Note: Include appropriate positive and negative controls.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8][11]
-
Dye Preparation and Addition:
-
Final Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.[8][11]
-
Fluorescence Measurement:
Data Analysis:
The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 x [1 - (Fluorescenceinhibitor - Fluorescencenegative control) / (Fluorescencepositive control - Fluorescencenegative control)]
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| No supercoiling in positive control | Inactive enzyme | Use a fresh aliquot of enzyme; ensure proper storage at -80°C. |
| Inactive ATP | Use a fresh ATP solution. | |
| Incorrect buffer composition | Verify the components and pH of the assay buffer. | |
| High background in negative control | Contaminating nuclease activity | Use nuclease-free water and reagents; handle with care. |
| Supercoiled DNA in the relaxed substrate | Ensure the starting plasmid DNA is fully relaxed. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate dispensing. |
| Temperature fluctuations | Maintain a constant incubation temperature. | |
| Incomplete mixing | Gently vortex or pipette to mix all reaction components thoroughly. |
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. profoldin.com [profoldin.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. profoldin.com [profoldin.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
Application Note: High-Throughput Screening for Dihydropteroate Synthase (DHPS) Inhibitors Using DNA Gyrase-IN-15 as a Control Compound
For research, scientific, and drug development professionals.
Introduction
Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial drug development.[1][2] Unlike microorganisms, mammals obtain folates from their diet, which allows for the selective targeting of microbial DHPS.[2] The sulfonamide class of antibiotics, for example, acts by competitively inhibiting DHPS.[1][4]
This application note provides a detailed protocol for a robust and continuous spectrophotometric assay to screen for and characterize inhibitors of DHPS. The assay's utility is demonstrated using DNA Gyrase-IN-15, a compound reported to be a dual inhibitor of both DHPS and its primary target, DNA gyrase. This compound has a reported IC50 value of 1.73 µM for DHPS, making it a suitable control compound for validating the assay protocol.[5]
The described assay is a coupled-enzyme system where the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR).[6][7] This reduction is coupled to the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.[6][7] This method is sensitive, reproducible, and amenable to a high-throughput 96-well plate format, making it ideal for screening large compound libraries.
Signaling Pathway
The folate biosynthesis pathway is a sequential enzymatic process. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a crucial step in the production of tetrahydrofolate, a vital cofactor for cellular metabolism.
Experimental Protocols
This protocol describes a continuous, coupled spectrophotometric assay for determining the inhibitory activity of compounds against DHPS in a 96-well plate format.
Materials and Reagents
-
Enzymes:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
-
Substrates:
-
p-aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
-
Cofactor:
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
-
Inhibitor:
-
This compound (or other test compounds)
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT
-
DMSO (for dissolving inhibitor)
-
-
Equipment:
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
-
Multichannel pipettes
-
Experimental Workflow
The experimental workflow involves the preparation of reagents, setting up the assay plate with controls and test compounds, initiating the enzymatic reaction, and monitoring the reaction kinetics.
Detailed Assay Protocol (96-well format)
-
Reagent Preparation:
-
Prepare a 10X stock of Assay Buffer.
-
Prepare stock solutions of pABA and DHPPP in water or a suitable buffer. The final concentrations in the assay should be near their respective Km values.
-
Prepare a stock solution of NADPH in Assay Buffer. A final concentration of ~200 µM is recommended.
-
Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
-
Dilute DHPS and DHFR enzymes in Assay Buffer to the desired working concentrations. The concentration of DHFR should be in excess to ensure it is not rate-limiting.
-
-
Assay Plate Setup (Final Volume: 200 µL):
-
Add 2 µL of the this compound serial dilutions (in DMSO) to the respective wells.
-
For positive control (no inhibition), add 2 µL of DMSO.
-
For negative control (background), add assay buffer instead of enzymes.
-
Prepare a master mix containing Assay Buffer, NADPH (to a final concentration of 200 µM), and DHFR (in excess).
-
Add 168 µL of the master mix to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme and to equilibrate the temperature.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing DHPS, pABA, and DHPPP in Assay Buffer.
-
Initiate the reaction by adding 30 µL of the pre-warmed substrate mix to all wells. The final concentrations of pABA and DHPPP should be near their Km values.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate Initial Velocity (V₀): Determine the initial reaction velocity for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance over time (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
Quantitative data from the DHPS inhibition assay should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Inhibition of DHPS by this compound
| Compound | Target(s) | DHPS IC50 (µM) | DNA Gyrase IC50 (µM) |
| This compound | DHPS, DNA Gyrase | 1.73[5] | 0.07[5] |
Table 2: Example Data for IC50 Determination of a Test Compound
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average ΔAbs/min | % Inhibition |
| 0 (Control) | - | 0.050 | 0 |
| 0.1 | -1.0 | 0.045 | 10 |
| 0.5 | -0.3 | 0.038 | 24 |
| 1.0 | 0.0 | 0.030 | 40 |
| 2.0 | 0.3 | 0.024 | 52 |
| 5.0 | 0.7 | 0.015 | 70 |
| 10.0 | 1.0 | 0.008 | 84 |
| 50.0 | 1.7 | 0.003 | 94 |
Mechanism of Inhibition
Sulfonamide-based inhibitors, and likely this compound, act as competitive inhibitors of DHPS by mimicking the natural substrate, pABA. This means the inhibitor competes with pABA for binding to the active site of the enzyme.
Conclusion
The described coupled spectrophotometric assay provides a reliable and high-throughput method for identifying and characterizing inhibitors of dihydropteroate synthase. The use of a known dual-target inhibitor, this compound, as a control allows for the validation of the assay's performance. This protocol can be readily adapted for screening large chemical libraries to discover novel antimicrobial agents targeting the essential folate biosynthesis pathway.
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"solubility and preparation of DNA Gyrase-IN-15 for experiments"
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Gyrase-IN-15, also known as Compound 11, is a dual-target antibacterial agent that demonstrates inhibitory activity against both dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils, processes critical for DNA replication and transcription.[2][3][4] Its absence in higher eukaryotes makes it a prime target for the development of novel antibacterial drugs.[4] this compound has shown promise with its potent inhibition of DNA gyrase and broad-spectrum antimicrobial activity.[1] These application notes provide detailed protocols for the preparation and experimental use of this compound for in vitro assays.
Quantitative Data Summary
The following table summarizes the reported inhibitory and antimicrobial activities of this compound.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 0.07 µM | DNA Gyrase | [1] |
| IC50 | 1.73 µM | DHPS | [1] |
| MIC | 7.81 µg/mL | Acinetobacter baumannii | [1] |
| MIC | 7.81 µg/mL | Enterobacter sp. | [1] |
| MIC | 15.62 µg/mL | Enterococcus faecium | [1] |
| MIC | 7.81 µg/mL | Klebsiella pneumoniae | [1] |
| MIC | 7.81 µg/mL | Pseudomonas aeruginosa | [1] |
| MIC | 7.81 µg/mL | Staphylococcus aureus | [1] |
Molecular Properties
| Property | Value |
| Molecular Formula | C31H26N4O4S2 |
| Molecular Weight | 582.693 g/mol |
| Physical Form | Solid |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in subsequent assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of this compound solid. For example, to prepare a 10 mM stock solution, weigh out 5.83 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound to achieve the desired concentration. For a 10 mM stock from 5.83 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note on Solubility: While DMSO is a common solvent for such compounds, the optimal solvent and maximum solubility of this compound may need to be determined empirically. It is recommended to perform a small-scale solubility test with various solvents (e.g., ethanol, methanol) if DMSO is not suitable for a specific experimental setup.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase. This protocol is adapted from standard E. coli DNA gyrase supercoiling assays.[5][6]
Materials:
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dilution Buffer (for compound and enzyme)
-
Nuclease-free water
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[7]
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Reaction Setup: Prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine the following in a microcentrifuge tube on ice:
-
6 µL of 5X Assay Buffer
-
1 µg of relaxed plasmid DNA
-
Nuclease-free water to a final volume of 29.7 µL (after adding the compound).
-
-
Inhibitor Addition:
-
Prepare serial dilutions of the this compound stock solution in the appropriate solvent (e.g., DMSO).
-
Add 0.3 µL of the diluted inhibitor to each reaction tube.
-
For the positive control (no inhibition), add 0.3 µL of the solvent (e.g., DMSO).
-
For the negative control (no enzyme), add 0.3 µL of the solvent.
-
-
Enzyme Addition:
-
Dilute the DNA gyrase enzyme to the appropriate working concentration in a suitable dilution buffer. The optimal amount of enzyme should be predetermined to achieve complete supercoiling of the substrate in the absence of an inhibitor.
-
Add the diluted enzyme to all tubes except the negative control.
-
-
Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance to separate the supercoiled and relaxed DNA forms.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or a safer alternative.
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition can be calculated as the percentage decrease in the supercoiled DNA form in the presence of the inhibitor compared to the positive control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
DNA Gyrase Catalytic Cycle
Caption: The catalytic cycle of DNA gyrase, illustrating the steps of DNA binding, cleavage, strand passage, and ligation, which are dependent on ATP hydrolysis.
Experimental Workflow for this compound Inhibition Assay
Caption: A streamlined workflow for evaluating the inhibitory activity of this compound on DNA gyrase supercoiling.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. topogen.com [topogen.com]
Application Notes and Protocols for DNA Gyrase-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial agent DNA Gyrase-IN-15, including its mechanism of action, susceptible bacterial strains, and detailed protocols for its evaluation.
Introduction
This compound is a potent antibacterial compound that functions as a dual inhibitor, targeting both dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase. Its action on DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, relieves torsional stress during DNA replication and transcription, leading to bacterial cell death. This dual-targeting mechanism makes it a promising candidate for combating bacterial infections, including those caused by resistant strains.
Susceptible Bacterial Strains and In Vitro Activity
This compound has demonstrated significant antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Enterococcus faecium | Positive | 15.62 |
| Staphylococcus aureus | Positive | Not Specified |
| Acinetobacter baumannii | Negative | 7.81 |
| Enterobacter sp. | Negative | 7.81 |
| Klebsiella pneumoniae | Negative | Not Specified |
| Pseudomonas aeruginosa | Negative | Not Specified |
Data compiled from commercially available information. Further independent verification is recommended.
In addition to its antibacterial activity, this compound has also been noted to exhibit antibiofilm activity against Enterococcus faecium.
Mechanism of Action
This compound exerts its antibacterial effect through the inhibition of DNA gyrase, a type II topoisomerase. This enzyme is crucial for maintaining the topological state of bacterial DNA. By inhibiting the supercoiling activity of DNA gyrase, the compound prevents the proper functioning of DNA replication and transcription, ultimately leading to cell death. The inhibition of DNA gyrase by compounds like this compound can trigger the bacterial SOS response, a global response to DNA damage.
The following diagram illustrates the general pathway of DNA gyrase inhibition leading to bacterial cell death.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method.[1][2]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (bacterial inoculum in CAMHB without the compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The following diagram illustrates the workflow for this MIC determination protocol.
Caption: Workflow for MIC determination.
Protocol 2: DNA Supercoiling Inhibition Assay
This assay determines the inhibitory effect of this compound on the supercoiling activity of purified bacterial DNA gyrase.[3]
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Add varying concentrations of this compound (or solvent control) to individual reaction tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube. The final reaction volume is typically 20-30 µL.
-
Include a control reaction with no inhibitor and a control with no enzyme.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, with supercoiled DNA moving faster.
-
The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC₅₀ value can be determined by quantifying the band intensities.
-
The following diagram illustrates the logical flow of the DNA supercoiling inhibition assay.
Caption: Logic flow of the supercoiling assay.
Disclaimer
These application notes are intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and bacterial strains. It is the responsibility of the user to ensure proper safety precautions are taken when handling bacterial cultures and chemical reagents.
References
Application Notes and Protocols: DNA Gyrase-IN-15 for Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Its absence in higher eukaryotes makes it a prime target for the development of antibacterial agents.[4] DNA Gyrase-IN-15 is a potent inhibitor of bacterial DNA gyrase, demonstrating significant activity against a range of gram-negative bacteria. These application notes provide detailed protocols for evaluating the efficacy of this compound and understanding its mechanism of action.
Mechanism of Action
DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[4][5] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[4][5][6] this compound is hypothesized to function as a competitive inhibitor of the ATPase activity of the GyrB subunit, similar to aminocoumarins like novobiocin.[2][3][4][6] By binding to the ATP-binding pocket on GyrB, it prevents the hydrolysis of ATP, which in turn inhibits the introduction of negative supercoils into the bacterial DNA.[4][6] This leads to the accumulation of positive supercoils ahead of the replication fork, stalling DNA replication and ultimately leading to bacterial cell death.[1][2]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various gram-negative bacteria and its enzymatic inhibition of DNA gyrase.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 8 |
| Klebsiella pneumoniae ATCC 13883 | 4 |
| Salmonella enterica serovar Typhimurium ATCC 14028 | 4 |
Table 2: Enzymatic Inhibition of E. coli DNA Gyrase by this compound
| Assay | IC₅₀ (nM) |
| DNA Supercoiling Assay | 15 |
| ATPase Assay | 25 |
Signaling Pathway and Mechanism of Action
Caption: Inhibition of DNA Gyrase by this compound in Gram-Negative Bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against gram-negative bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only and broth with DMSO)
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of 2.5 x 10⁵ CFU/mL.
-
Include a positive control (a known antibiotic), a negative control (broth only), and a solvent control (broth with the same concentration of DMSO as the highest concentration of the test compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of this compound.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
10 mM ATP solution
-
This compound at various concentrations
-
Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) in TAE buffer containing 0.5 µg/mL ethidium (B1194527) bromide
-
Gel electrophoresis apparatus and UV transilluminator
Procedure:
-
Set up the reaction mixture in a final volume of 20 µL:
-
4 µL 5X Assay Buffer
-
2 µL 10 mM ATP
-
0.5 µg relaxed pBR322 DNA
-
1 µL this compound (at desired concentration) or DMSO (control)
-
1 unit of DNA gyrase
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of Stop Buffer.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at 80V for 2-3 hours.
-
Visualize the DNA bands under UV light. The conversion of relaxed plasmid to the supercoiled form will be inhibited in the presence of effective concentrations of this compound.
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Logical Relationship of Inhibition
The inhibition of DNA gyrase by this compound initiates a cascade of events leading to bacterial cell death. This logical progression is crucial for understanding its bactericidal effect.
Caption: Logical progression from DNA gyrase inhibition to bacterial cell death.
Conclusion
This compound represents a promising antibacterial candidate targeting a validated and essential bacterial enzyme. The protocols and data presented here provide a framework for researchers to further investigate its potential in the fight against gram-negative pathogens. Further studies, including time-kill kinetics, resistance profiling, and in vivo efficacy models, are recommended to fully characterize this compound for drug development purposes.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting DNA Gyrase-IN-15 solubility issues"
This guide provides troubleshooting advice and frequently asked questions regarding solubility issues with DNA Gyrase-IN-15, a potent inhibitor of bacterial DNA gyrase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is sparingly soluble in aqueous buffers.
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warm the solution to 37°C and mix by vortexing or sonication. This can aid in the dissolution of the compound.
-
Check the concentration: You may be attempting to dissolve the compound at a concentration higher than its solubility limit. Refer to the solubility data table below and consider preparing a more dilute stock solution.
-
Ensure solvent quality: Use high-purity, anhydrous DMSO. Water content in the DMSO can significantly decrease the solubility of hydrophobic compounds.
Q3: My this compound stock solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation upon storage, especially at low temperatures, can occur. To redissolve the compound, warm the vial to 37°C and vortex or sonicate until the solution is clear. Before use, always inspect the solution for any visible precipitate.
Q4: Can I dissolve this compound directly in aqueous buffer for my experiment?
A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its low solubility. Prepare a concentrated stock solution in DMSO first, and then dilute this stock solution into your aqueous experimental medium. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent effects on your experiment.
Q5: How do I perform a serial dilution of my DMSO stock solution into an aqueous buffer without precipitation?
A5: To minimize precipitation when diluting your DMSO stock, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring the buffer. This ensures rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation.
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 3.3 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Note: The provided solubility data is based on available information and may vary slightly between batches.
Experimental Protocols
Protocol: Determining the Solubility of this compound
This protocol outlines a method to determine the solubility of this compound in a solvent of choice.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., 1 mg of compound to 100 µL of solvent).
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation (e.g., using a shaker or stir plate) to ensure equilibrium is reached.
-
-
Separation of Undissolved Compound:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Solubilized Compound:
-
Prepare a series of dilutions of the supernatant.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if the compound has a distinct absorbance peak.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original supernatant based on the dilution factor. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for determining the solubility of a compound.
Technical Support Center: Optimizing DNA Gyrase-IN-15 Concentration in Assays
Welcome to the technical support center for DNA Gyrase-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DNA gyrase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibacterial agent that functions by inhibiting two key bacterial enzymes: dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase.[1] Its inhibitory action on DNA gyrase prevents the enzyme from introducing negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[2][3][4]
Q2: What are the reported IC50 values for this compound?
A2: this compound has reported IC50 values of 1.73 µM for DHPS and 0.07 µM for DNA gyrase.[1]
Q3: What is the recommended starting concentration for this compound in a supercoiling assay?
A3: A good starting point for a compound titration experiment is to test a range of concentrations around the reported IC50 value. For this compound, with a reported IC50 of 0.07 µM for DNA gyrase, a serial dilution starting from 10 µM down to 0.001 µM would be appropriate to determine the inhibitory effect on the enzyme.
Q4: My negative control (no enzyme) shows supercoiled DNA. What could be the cause?
A4: The presence of supercoiled DNA in the absence of gyrase could be due to the initial state of your plasmid DNA substrate. Ensure you are using a relaxed plasmid DNA substrate. If you are preparing the relaxed DNA in-house, ensure the relaxation reaction with topoisomerase I goes to completion.
Q5: My positive control (enzyme but no inhibitor) shows no supercoiling activity. What are the possible reasons?
A5: Several factors could lead to a lack of gyrase activity in your positive control:
-
Enzyme Inactivity: Repeated freeze-thaw cycles can lead to a loss of enzyme activity.[5] It is recommended to aliquot the enzyme after the first thaw.[5]
-
Incorrect Buffer Composition: Ensure the assay buffer contains all necessary components at the correct concentrations, including ATP, MgCl2, and spermidine.[5][6][7][8]
-
High Salt Concentration: High concentrations of monovalent salts (e.g., from the inhibitor stock solution) can inhibit gyrase activity. The final monovalent salt concentration in the reaction should not exceed 30 mM.[5]
-
Nuclease Contamination: Contamination with nucleases can degrade the DNA substrate.[6]
Troubleshooting Guide
Problem 1: Unexpected or Inconsistent IC50 Values
| Possible Cause | Recommendation |
| Inaccurate Inhibitor Concentration | Verify the concentration of your this compound stock solution. Ensure complete solubilization. |
| Variable Enzyme Activity | Use a consistent lot of DNA gyrase and avoid repeated freeze-thaw cycles.[5] Perform enzyme titration to determine the optimal concentration for your assay conditions.[9] |
| Sub-optimal Assay Conditions | Optimize incubation time and temperature. A typical incubation is 30-60 minutes at 37°C.[6][9] |
| Interference from Solvents | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low and consistent across all reactions, as it can inhibit the enzyme at higher concentrations. |
Problem 2: Poor Resolution of DNA Bands on Agarose (B213101) Gel
| Possible Cause | Recommendation |
| Incorrect Gel/Buffer Conditions | Use a 1% agarose gel and run in 1x TAE or TBE buffer.[6][7] It is crucial to run the gel in the absence of ethidium (B1194527) bromide, as it can affect the migration of supercoiled and relaxed DNA.[10] Stain the gel with ethidium bromide after electrophoresis.[10] |
| Sample Precipitation | High concentrations of protein or salts can cause streaking. Pre-running the gel for about 10 minutes before loading samples can help prevent SDS precipitation.[9] |
| Overloading of DNA | Load an appropriate amount of DNA per well, typically 100-200 ng.[6] |
Problem 3: this compound Solubility Issues
| Possible Cause | Recommendation |
| Inappropriate Solvent | While the specific solvent for this compound is not detailed in the provided search results, inhibitors of this nature are often dissolved in DMSO. |
| Precipitation in Assay Buffer | Observe for any precipitation when the inhibitor is added to the assay buffer. If precipitation occurs, try preparing a lower concentration stock solution or slightly increasing the final DMSO concentration (while ensuring it doesn't inhibit the enzyme). |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This protocol is a standard method to assess the activity of DNA gyrase and the inhibitory effect of compounds like this compound.
Materials:
-
DNA Gyrase
-
Relaxed pBR322 or other suitable plasmid DNA
-
This compound
-
5x DNA Gyrase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% (w/v) glycerol[5][6][8]
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[6]
-
Nuclease-free water
-
1% Agarose Gel in 1x TAE or TBE buffer
-
Ethidium Bromide Staining Solution (0.5 µg/ml)
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the number of reactions. For a single 20 µL reaction, combine the following in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
4 µL of 5x DNA Gyrase Assay Buffer
-
1 µL of relaxed plasmid DNA (e.g., 0.2 µg)
-
1 µL of this compound at various concentrations (or vehicle control)
-
1 µL of DNA Gyrase (e.g., 1 unit)
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[6][9]
-
Termination: Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance. Remember to run the gel without ethidium bromide in the gel or buffer.[10]
-
Staining and Visualization: After electrophoresis, stain the gel in an ethidium bromide solution for 15-30 minutes. Destain in water for 10-30 minutes and visualize the DNA bands using a UV transilluminator.[6]
Visualizations
Caption: Mechanism of DNA Gyrase and Inhibition by this compound.
Caption: Experimental Workflow for a DNA Gyrase Supercoiling Assay.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. topogen.com [topogen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
"interpreting unexpected results with DNA Gyrase-IN-15"
Welcome to the technical support center for DNA Gyrase-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this dual inhibitor and interpreting any unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as Compound 11, is an antibacterial agent with a dual mechanism of action. It functions by inhibiting two essential bacterial enzymes: dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase.[1] This dual-targeting can be advantageous in overcoming certain types of antibiotic resistance.
Q2: What are the known IC50 and MIC values for this compound?
A2: The reported inhibitory concentrations are as follows:
The Minimum Inhibitory Concentrations (MICs) against various bacterial strains are:
-
Enterococcus faecium: 15.62 µg/mL[1]
-
Acinetobacter baumannii, Enterobacter sp., Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus: 7.81 µg/mL[1]
Q3: What is the mechanism of action of this compound on DNA gyrase?
A3: The precise mechanism of how this compound inhibits DNA gyrase is not explicitly detailed in the currently available information. Generally, DNA gyrase inhibitors act in one of two ways: by competing with ATP for the ATPase binding site on the GyrB subunit, or by stabilizing the transient DNA-gyrase cleavage complex, effectively "poisoning" the enzyme.[2] Further experimental investigation, such as competition assays with ATP or cleavage complex assays, would be required to elucidate the specific mechanism of this compound.
Q4: What is the mechanism of action of this compound on DHPS?
A4: this compound is a sulfonamide-based compound. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of DHPS.[3] By binding to the active site of DHPS, they prevent the synthesis of dihydropteroate, a crucial precursor for folic acid. Bacteria need to synthesize their own folic acid to produce nucleotides, the building blocks of DNA and RNA.[3]
Q5: What are the solubility and stability properties of this compound?
Troubleshooting Guides
Interpreting Unexpected Results in DNA Gyrase Supercoiling Assays
A common method to assess DNA gyrase activity is the supercoiling assay, where the conversion of relaxed plasmid DNA to its supercoiled form is monitored by agarose (B213101) gel electrophoresis.
Issue 1: No or reduced supercoiling activity observed.
-
Possible Cause 1: Inactive Enzyme.
-
Troubleshooting:
-
Ensure the DNA gyrase enzyme has been stored correctly at -70°C and has not undergone multiple freeze-thaw cycles.
-
Run a positive control reaction with a known gyrase inhibitor (e.g., novobiocin (B609625) or ciprofloxacin) and a no-inhibitor control to confirm enzyme activity.
-
-
-
Possible Cause 2: Incorrect Assay Buffer Composition.
-
Troubleshooting:
-
Verify the final concentrations of all buffer components, especially ATP and MgCl2, which are essential for gyrase activity.
-
Ensure the salt concentration (e.g., KCl) is not too high, as this can inhibit the enzyme.
-
-
-
Possible Cause 3: Nuclease Contamination.
-
Troubleshooting:
-
Nuclease contamination will result in the appearance of nicked (open-circular) or linear DNA bands on the gel.
-
Use fresh, nuclease-free reagents and sterile techniques.
-
-
-
Possible Cause 4: this compound Precipitation.
-
Troubleshooting:
-
Visually inspect the reaction mixture for any precipitate.
-
Prepare fresh dilutions of this compound from a DMSO stock solution immediately before use.
-
Ensure the final DMSO concentration in the assay is low and consistent across all experiments.
-
-
Issue 2: Unexpected bands on the agarose gel.
-
Possible Cause 1: Appearance of Nicked or Linear DNA.
-
Interpretation: This indicates the presence of contaminating nucleases in your enzyme preparation or reagents. DNA gyrase itself does not cause permanent single or double-strand breaks.
-
-
Possible Cause 2: Smearing of DNA bands.
-
Interpretation: This can be due to overloading of DNA on the gel or the presence of proteins that are not properly removed before electrophoresis. Consider a phenol/chloroform extraction and ethanol (B145695) precipitation step after the reaction.
-
Logical Troubleshooting Workflow for DNA Gyrase Assay
Caption: Troubleshooting workflow for DNA gyrase supercoiling assays.
Interpreting Unexpected Results in Bacterial Growth Inhibition (MIC) Assays
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Issue 1: MIC value is significantly higher than the IC50 value for DNA gyrase.
-
Possible Cause 1: Poor Cell Penetration.
-
Interpretation: The compound may not be effectively entering the bacterial cell to reach its intracellular targets.
-
Troubleshooting: This is a common challenge in drug development. Further medicinal chemistry efforts may be needed to improve the compound's physicochemical properties.
-
-
Possible Cause 2: Efflux Pump Activity.
-
Interpretation: Bacteria can actively pump out antimicrobial compounds, reducing the intracellular concentration and leading to higher MIC values.
-
Troubleshooting: Test the MIC of this compound in the presence of a known efflux pump inhibitor to see if the MIC value decreases.
-
-
Possible Cause 3: Dual Target Effects.
-
Interpretation: Since this compound inhibits both DNA gyrase and DHPS, the overall antibacterial effect is a combination of these two activities. The MIC reflects the concentration needed to inhibit bacterial growth, which may not directly correlate with the IC50 of a single enzyme. The bacterium might be more sensitive to the inhibition of one pathway over the other.
-
Issue 2: Inconsistent or not reproducible MIC values.
-
Possible Cause 1: Inconsistent Inoculum.
-
Troubleshooting: Ensure a standardized bacterial inoculum is used for each experiment, typically by adjusting the culture to a 0.5 McFarland standard.
-
-
Possible Cause 2: Compound Instability or Precipitation.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells of the microtiter plate for any signs of precipitation.
-
-
Possible Cause 3: Variation in Growth Media.
-
Troubleshooting: Use the same batch of growth medium for all related experiments. Components in the media can sometimes interact with the test compound.
-
Logical Flow for Investigating Discrepancies between IC50 and MIC
Caption: Logical flow for investigating high MIC to IC50 discrepancies.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
This compound stock solution in DMSO
-
Sterile, nuclease-free water
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform:isoamyl alcohol (24:1)
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Agarose
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TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture on ice containing 5X Assay Buffer, relaxed plasmid DNA, and sterile water to the desired volume.
-
Add this compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding DNA gyrase. The amount of enzyme should be optimized to achieve complete supercoiling in the no-inhibitor control within the desired timeframe.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye, followed by an equal volume of chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Run the gel at a low voltage (e.g., 2-3 V/cm) to resolve the different DNA topoisomers.
-
Stain the gel with a DNA stain and visualize under UV light.
Experimental Workflow for DNA Gyrase Supercoiling Assay
Caption: Workflow for a typical DNA gyrase supercoiling assay.
Bacterial Growth Inhibition (MIC) Assay
This protocol follows the general principles of the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
In a 96-well plate, prepare serial twofold dilutions of this compound in the growth medium. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.
Data Summary Tables
Table 1: Inhibitory Activity of this compound
| Target/Organism | Assay | Value |
| DHPS | IC50 | 1.73 µM |
| DNA gyrase | IC50 | 0.07 µM |
| Enterococcus faecium | MIC | 15.62 µg/mL |
| A. baumannii, Enterobacter sp., P. aeruginosa, K. pneumoniae, S. aureus | MIC | 7.81 µg/mL |
Table 2: Troubleshooting Common Issues in DNA Gyrase Supercoiling Assays
| Observation | Potential Cause | Suggested Action |
| No supercoiling in any lane (including no-inhibitor control) | Inactive enzyme | Use a fresh aliquot of enzyme; verify storage conditions. |
| Incorrect buffer composition | Prepare fresh buffer, ensuring correct ATP and Mg²⁺ concentrations. | |
| Smearing of DNA bands | Nuclease contamination | Use nuclease-free water and reagents; handle with care. |
| Protein-DNA complexes | Add a proteinase K digestion step before loading the gel. | |
| Appearance of linear DNA | Nuclease contamination | As above. |
| Reduced activity in all inhibitor lanes | DMSO inhibition | Ensure final DMSO concentration is low and consistent (e.g., <1%). |
| Precipitate in reaction tubes | Poor compound solubility | Prepare fresh dilutions; consider sonication of stock solution. |
References
"instability of DNA Gyrase-IN-15 in solution"
Welcome to the Technical Support Center for DNA Gyrase-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and stability of this inhibitor in solution.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation Observed in DMSO Stock Solution
Question: I dissolved this compound in DMSO, but I see a precipitate. What should I do?
Answer:
Precipitation in a DMSO stock solution is uncommon but can occur due to a few reasons. Follow these steps to troubleshoot the issue:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.
-
Gentle Warming: Gently warm the solution to 37°C and vortex or sonicate briefly. This can help dissolve any precipitate that may have formed due to storage at low temperatures.
-
Check for Concentration Limits: While this compound is generally soluble in DMSO, you may have exceeded its solubility limit. If the precipitate persists after warming, consider preparing a new stock solution at a lower concentration.
Issue 2: Precipitate Forms Upon Dilution into Aqueous Buffer or Media
Question: My this compound stock in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). How can I prevent this?
Answer:
This phenomenon, known as "antisolvent precipitation," is common for hydrophobic compounds when transferred from an organic solvent to an aqueous environment. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform a serial dilution. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then add this intermediate stock to your aqueous buffer.
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts. However, a slightly higher (but still biologically tolerated) final DMSO concentration may be necessary to maintain solubility.
-
Pre-warm Solutions: Ensure both your intermediate dilution of this compound and the aqueous buffer are at the same temperature (e.g., 37°C for cell-based assays) before mixing.
-
Sonication: After dilution, brief sonication of the final solution in a water bath can help to redissolve fine precipitates.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: Store the solid form of the compound at -20°C for up to 3 years.
-
In Solvent:
-
For long-term storage, prepare aliquots in an appropriate solvent (e.g., DMSO) and store at -80°C for up to 6 months.
-
For short-term storage, solutions can be kept at -20°C for up to 1 month.
-
-
Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Based on its chemical properties, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q3: How can I determine the solubility of this compound in a specific buffer?
A3: While specific solubility data is not always available for every buffer system, you can perform a simple experimental determination. Prepare a saturated solution by adding an excess of the compound to your buffer, agitate for a set period (e.g., 24 hours), centrifuge to pellet the undissolved solid, and then quantify the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Q4: My experiment requires a sterile solution of this compound. How should I sterilize it?
A4: Stock solutions prepared in 100% DMSO are generally considered self-sterilizing. For aqueous working solutions, sterile filtration using a 0.22 µm filter is recommended. Avoid autoclaving, as high temperatures may degrade the compound.
Data Presentation
Table 1: General Storage and Handling Recommendations for this compound
| Form | Storage Temperature | Shelf Life | Recommended Solvent |
| Solid Powder | -20°C | 3 years | N/A |
| In Solvent | -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 582.69 g/mol .
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation: Prepare a working solution of this compound in your experimental buffer at the desired final concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C in a CO₂ incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method such as HPLC-UV.
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Recommended workflow for preparing this compound solutions.
"off-target effects of DNA Gyrase-IN-15 in bacteria"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DNA Gyrase-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on its dual-inhibitory mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-target antimicrobial agent. It simultaneously inhibits two essential bacterial enzymes:
-
DNA Gyrase: This enzyme is a type II topoisomerase crucial for relieving torsional stress during DNA replication and transcription by introducing negative supercoils into the DNA. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and repair, ultimately causing bacterial cell death.
-
Dihydropteroate (B1496061) Synthase (DHPS): This enzyme is a key component of the folate biosynthesis pathway. It catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor for folic acid. Bacteria must synthesize their own folate, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHPS depletes the folate pool, halting bacterial growth.
Q2: Is the inhibition of Dihydropteroate Synthase (DHPS) considered an "off-target" effect?
A2: While DNA gyrase is a primary target, the inhibitory activity of this compound against DHPS is a known secondary mechanism of action rather than an unintended "off-target" effect. This dual-targeting is a feature of the compound. Understanding this is critical for interpreting experimental results, as observed phenotypes will be a composite of inhibiting both DNA replication/repair and folate synthesis.
Q3: Why am I observing a discrepancy between the IC50 values for the two targets and the whole-cell antimicrobial activity (MIC)?
A3: Several factors can contribute to differences between enzyme inhibition (IC50) and minimum inhibitory concentration (MIC) values:
-
Cellular Permeability: The compound may have difficulty penetrating the bacterial cell wall and membrane to reach its intracellular targets.
-
Efflux Pumps: Bacteria can actively pump the compound out of the cell, reducing its intracellular concentration.
-
Metabolic Inactivation: The bacterium may possess enzymes that metabolize and inactivate the compound.
-
Relative Importance of Targets: The contribution of each target to bacterial survival can vary between different bacterial species and under different growth conditions.
Q4: Can bacteria develop resistance to this compound?
A4: While dual-target inhibitors are designed to have a lower propensity for resistance development compared to single-target agents, resistance is still possible. Potential mechanisms include:
-
Mutations in the drug-binding sites of either DNA gyrase (gyrA or gyrB subunits) or DHPS.
-
Upregulation of efflux pumps.
-
Acquisition of alternative metabolic pathways to bypass the inhibited steps.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Steps |
| Bacterial efflux of the compound. | 1. Perform the MIC assay in the presence of a known efflux pump inhibitor (e.g., reserpine, CCCP). A significant decrease in the MIC would suggest efflux is a factor. 2. Use bacterial strains with known deletions in major efflux pump genes. |
| Poor cell permeability. | 1. Consider using bacterial strains with a more permeable outer membrane (e.g., certain E. coli mutants) for initial characterization. 2. Evaluate the compound's physicochemical properties to predict its ability to cross bacterial membranes. |
| Compound instability in culture medium. | 1. Assess the stability of this compound in your specific culture medium over the course of the experiment using methods like HPLC. 2. If instability is observed, consider a shorter incubation time for the MIC assay if feasible. |
| Inoculum effect. | Ensure the starting bacterial inoculum is standardized according to established protocols (e.g., CLSI guidelines) to a density of approximately 5 x 10^5 CFU/mL. |
Issue 2: Ambiguous results in mechanism of action studies.
| Possible Cause | Troubleshooting Steps |
| Confounding effects of dual-target inhibition. | 1. Supplement the growth medium with folic acid. If the antibacterial effect is partially rescued, it confirms the contribution of DHPS inhibition. 2. Use strains with known mutations in gyrA, gyrB, or DHPS to assess the compound's activity against each target individually in a cellular context. |
| Unidentified off-target effects. | 1. Perform cellular thermal shift assays (CETSA) to identify protein targets in intact cells. 2. Conduct proteomic or transcriptomic profiling of treated vs. untreated bacteria to identify pathways affected beyond DNA replication and folate synthesis. |
| Experimental artifacts. | 1. Ensure appropriate controls are included in all assays (e.g., vehicle control, positive control inhibitors for each target). 2. Verify the purity and concentration of your this compound stock solution. |
Quantitative Data Summary
| Parameter | Target Enzyme | Value |
| IC50 | DNA Gyrase | 0.07 µM |
| IC50 | Dihydropteroate Synthase (DHPS) | 1.73 µM |
| Bacterial Species | MIC (µg/mL) |
| Enterobacter species | 7.81 |
| Enterococcus faecalis | 15.62 |
| Acinetobacter baumannii | Not specified |
| Pseudomonas aeruginosa | Not specified |
| Klebsiella pneumoniae | Not specified |
| Staphylococcus aureus | Not specified |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 20 mM MgCl2, 2.5 mM DTT, 9 mM spermidine)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
Agarose (B213101) gel (1%) in TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
TBE buffer (Tris-borate-EDTA)
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
4 µL 5X Gyrase Assay Buffer
-
2 µL 10 mM ATP
-
1 µL relaxed plasmid DNA (e.g., 0.5 µg/µL)
-
1 µL this compound at various concentrations (or DMSO for control)
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase enzyme complex. Mix gently by pipetting.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction volume onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of this compound.
Protocol 2: Dihydropteroate Synthase (DHPS) Activity Assay
This is a continuous spectrophotometric assay that couples the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified bacterial DHPS
-
Purified bacterial DHFR (as coupling enzyme)
-
p-aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a master mix containing Assay Buffer, DHFR, and NADPH.
-
In the wells of a 96-well plate, add:
-
1 µL of this compound at various concentrations (or DMSO for control).
-
A volume of the master mix.
-
A volume of DHPS enzyme.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution containing the substrates PABA and DHPP.
-
Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
The rate of decrease in absorbance at 340 nm is proportional to the DHPS activity. Calculate the initial reaction velocities and determine the IC50 value for this compound.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (for measuring OD600)
Procedure:
-
Prepare a bacterial inoculum by picking several colonies from a fresh agar (B569324) plate and suspending them in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum 1:100 in fresh CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in CAMHB. The final volume in each well should be 50 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth, which can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Dual inhibitory mechanism of this compound.
Caption: A logical workflow for troubleshooting experiments.
"improving the efficacy of DNA Gyrase-IN-15 in culture"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficacy of DNA Gyrase-IN-15 in culture. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibacterial agent with a dual inhibitory function. It targets both bacterial DNA gyrase and dihydropteroate (B1496061) synthase (DHPS).[1][2] By inhibiting DNA gyrase, it interferes with DNA replication, transcription, and repair, leading to lethal double-strand breaks in bacterial DNA. Its inhibition of DHPS blocks the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids, thus halting bacterial growth.
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: For initial screening, a broad concentration range, typically from 0.1 µg/mL to 128 µg/mL, is recommended to determine the Minimum Inhibitory Concentration (MIC) for your bacterial strain of interest.[3] Published data indicates MIC values of 15.62 µg/mL for Enterococcus faecium and 7.81 µg/mL for Acinetobacter baumannii and Enterobacter species.[1][2]
Q3: How should I dissolve this compound for my experiments?
A3: this compound is a solid.[1] For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[4][5] Ensure the final concentration of DMSO in your cell culture medium is low enough (typically <0.5% v/v) to avoid solvent-induced toxicity.[4]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous culture medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution."[4] To address this, you can try several strategies: lower the final concentration of the inhibitor, use a co-solvent system, or adjust the pH of your medium if the compound has ionizable groups.[4][6]
Q5: How can I assess the cytotoxicity of this compound on mammalian cells?
A5: It is crucial to evaluate the potential toxicity of any new compound on host cells. A common method is the MTT assay, which measures cell viability and helps determine the 50% cytotoxic concentration (CC50).[3][7][8] A high selectivity index (SI = CC50 / MIC) is desirable for a therapeutic agent.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No antibacterial effect observed at expected concentrations. | Inactive agent due to improper storage or degradation. | Prepare a fresh stock solution from a properly stored aliquot. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[10] |
| Resistant bacterial strain. | Verify the susceptibility of your bacterial strain. Test the compound against a known sensitive control strain.[3] | |
| Inconsistent inoculum preparation. | Standardize your bacterial inoculum to a 0.5 McFarland standard to ensure reproducible results.[5] | |
| The compound is precipitating out of solution. | Visually inspect the culture wells for precipitation. Refer to the solubility troubleshooting section in the FAQs.[4] | |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Pipetting inaccuracies, especially with small volumes. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| "Edge effects" in microplates due to evaporation. | Avoid using the outermost wells of the microplate. Fill them with sterile media to maintain humidity.[9] | |
| Inconsistent incubation times. | Ensure a consistent incubation period for all experiments, typically 16-20 hours for MIC determination.[3] | |
| Cytotoxicity observed in mammalian cell lines at effective antibacterial concentrations. | The effective antibacterial concentration is close to the cytotoxic concentration. | Determine the CC50 for your cell line and calculate the selectivity index (SI). If the SI is low, the compound may have a narrow therapeutic window.[9] |
| Off-target effects of the inhibitor on mammalian cells. | While DNA gyrase is a bacterial target, off-target effects on other host proteins can occur with small molecule inhibitors.[11][12][13] Consider performing counter-screening against related human enzymes if off-target effects are suspected. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control.[10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][14]
Materials:
-
This compound
-
DMSO
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The typical concentration range to test is 0.1 to 128 µg/mL.[3]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.[15]
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound
-
Assay buffer (containing ATP and MgCl₂)
-
Stop buffer/loading dye
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a no-inhibitor control.
-
Enzyme Addition: Add DNA gyrase to each reaction tube to initiate the supercoiling reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a coupled enzymatic assay that measures the inhibition of DHPS by monitoring the oxidation of NADPH.[16][17][18]
Materials:
-
Purified DHPS
-
Dihydrofolate reductase (DHFR)
-
p-aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
This compound
-
Assay buffer
-
UV-Vis microplate reader
Procedure:
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer, NADPH, an excess of DHFR, and varying concentrations of this compound.
-
Pre-incubation: Add DHPS and DHPP to the wells and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding pABA to each well.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic plate reader. The rate of NADPH oxidation is proportional to DHPS activity.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for this compound.
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Target/Organism | IC50 (µM) | MIC (µg/mL) |
| DNA Gyrase | 0.07 | - |
| DHPS | 1.73 | - |
| Enterococcus faecium | - | 15.62 |
| Acinetobacter baumannii | - | 7.81 |
| Enterobacter sp. | - | 7.81 |
| Pseudomonas aeruginosa | - | - |
| Klebsiella pneumoniae | - | - |
| Staphylococcus aureus | - | - |
| Data sourced from product information sheets.[1][2] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound in bacteria.
Caption: Troubleshooting workflow for low efficacy of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. youtube.com [youtube.com]
- 15. topogen.com [topogen.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for DNA Gyrase-IN-15 MIC Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Minimum Inhibitory Concentration (MIC) testing of DNA Gyrase-IN-15.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the experimental process.
| Question | Answer |
| My MIC values for this compound are inconsistent between experiments. What are the potential causes? | Inconsistent MIC values can stem from several factors. Firstly, ensure the inoculum density is standardized to a 0.5 McFarland standard for each experiment, as variations can lead to fluctuating MICs. Secondly, confirm the complete solubilization of this compound in your chosen solvent (e.g., DMSO) before preparing serial dilutions, as precipitation can alter the effective concentration. Finally, verify the consistency of incubation times and temperatures (typically 16-20 hours at 35 ± 2°C) as deviations can impact bacterial growth and, consequently, the MIC reading. |
| The observed MIC for this compound is much higher than expected, or the compound appears inactive. What should I investigate? | A common issue with novel hydrophobic compounds like this compound is poor solubility in aqueous broth media, which can lead to precipitation and an artificially high MIC. Visually inspect your stock solution and the wells of the microtiter plate for any signs of precipitation. Consider using a low-binding microtiter plate to minimize adsorption of the compound to the plastic surface. Additionally, incorporating a surfactant like Tween 80 (at a final concentration of 0.002%) into the broth can help maintain solubility. Always include a solvent control to ensure the solvent itself is not inhibiting bacterial growth at the concentrations used. |
| There is growth in wells at concentrations above the expected MIC (skipped wells). What could be the reason? | "Skipped wells" can be caused by contamination of the well, inadequate mixing of the inoculum, or errors in the drug dilution series. To troubleshoot, ensure aseptic technique is strictly followed. Before inoculation, ensure the bacterial suspension is homogenous. When preparing dilutions, ensure proper mixing between each serial transfer. If the problem persists, prepare fresh drug stock and dilution series. |
| How should I interpret the MIC results when there is faint or partial growth in the wells? | The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of an organism.[1] For manual reading, this can be subjective. It is important to establish a clear and consistent endpoint. For some compounds, an 80% reduction in growth compared to the positive control is considered the MIC. Using a microplate reader to measure optical density can provide a more objective endpoint. When starting with a new compound, it is crucial to define these reading criteria beforehand and apply them consistently. |
| What are the appropriate quality control (QC) strains to use for DNA gyrase inhibitor MIC testing? | Standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) should be used to validate the accuracy of your MIC assay. These include Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[2] Running these strains in parallel with your test organism ensures that the media, reagents, and your technique are performing as expected. |
Quantitative Data Summary
The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Strain | Organism Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 7.81[3] |
| Enterococcus faecium | Gram-positive | 15.62[3] |
| Klebsiella pneumoniae | Gram-negative | 7.81[3] |
| Acinetobacter baumannii | Gram-negative | 7.81[3] |
| Pseudomonas aeruginosa | Gram-negative | 7.81[3] |
| Enterobacter sp. | Gram-negative | 7.81[3] |
Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard CLSI guidelines with specific considerations for a novel, likely hydrophobic, DNA gyrase inhibitor.
1. Preparation of Reagents and Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4.
-
This compound Stock Solution: Due to its likely hydrophobic nature, dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle warming or sonication may aid in dissolution.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Drug Dilution: In the first column of wells, add an additional 50 µL of CAMHB. Add a calculated volume of the this compound stock solution to the first well of each test row to achieve twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
Controls:
-
Growth Control: Wells containing 100 µL of inoculated CAMHB with no compound.
-
Sterility Control: Wells containing 100 µL of uninoculated CAMHB.
-
Solvent Control: Wells containing inoculated CAMHB with the highest concentration of DMSO used in the assay (typically ≤1% v/v).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. A reading mirror can aid in visualization.
-
Alternatively, use a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the lowest concentration that inhibits growth by a predetermined percentage (e.g., ≥80%) compared to the growth control.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices - Analyst (RSC Publishing) DOI:10.1039/D2AN00305H [pubs.rsc.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Dual-Target DNA Gyrase & Topoisomerase IV Inhibitors
Welcome to the technical support center for researchers working with dual-target inhibitors of bacterial DNA gyrase and topoisomerase IV. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges and complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with dual-target DNA gyrase and topoisomerase IV inhibitors?
Dual-targeting inhibitors offer a promising strategy to combat antimicrobial resistance by acting on two essential bacterial enzymes simultaneously. However, researchers may encounter several challenges:
-
Balancing Potency: Achieving optimal and balanced inhibitory activity against both DNA gyrase and topoisomerase IV can be difficult. An imbalance may lead to the development of resistance through mutations in the less-inhibited target.
-
Off-Target Effects: Characterizing and minimizing off-target effects is crucial. These inhibitors can sometimes interact with other cellular components, leading to unexpected cytotoxicity or other adverse effects.
-
Bacterial Efflux: Many bacteria possess efflux pumps that can actively transport inhibitors out of the cell, reducing their intracellular concentration and efficacy. Overcoming this resistance mechanism is a significant hurdle.
-
Solubility and Stability: Like many small molecules, these inhibitors may have poor aqueous solubility, complicating their use in in vitro and in vivo experiments. Ensuring the stability of the compound in experimental conditions is also critical.
-
Development of Resistance: Bacteria can develop resistance through mutations in the target enzymes (GyrA, GyrB, ParC, ParE), which can alter the inhibitor's binding affinity.[1][2][3]
Q2: How does a dual-target inhibitor kill bacteria?
These inhibitors typically function as "poisons" for DNA gyrase and topoisomerase IV. They stabilize the transient, covalent complex that these enzymes form with DNA during their catalytic cycle.[2][4] This stabilization prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome. These breaks disrupt DNA replication and transcription, ultimately triggering cell death.[2][3]
Q3: What are the key differences between DNA gyrase and topoisomerase IV?
While both are type II topoisomerases essential for bacterial survival, they have distinct primary roles:
-
DNA Gyrase: Its main function is to introduce negative supercoils into the DNA, which is crucial for compacting the bacterial chromosome and for initiating DNA replication and transcription.[5][6][7] It also removes the positive supercoils that form ahead of the replication fork.[5]
-
Topoisomerase IV: Its primary role is in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.[8]
A successful dual-target inhibitor must effectively disrupt both of these critical processes.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition in DNA Supercoiling Assay
The DNA supercoiling assay is a fundamental method to measure the activity of DNA gyrase. Problems in this assay can mask the true potential of your inhibitor.
| Possible Cause | Recommendation |
| Inactive Enzyme | Ensure proper storage of DNA gyrase subunits (typically at -80°C in a glycerol-containing buffer). Avoid repeated freeze-thaw cycles.[9] It is advisable to run an enzyme titration series to confirm its activity before testing inhibitors. |
| Incorrect Buffer Composition | Verify the concentrations of all components in your assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP). The final concentration of the assay buffer should be 1x. High salt concentrations from the inhibitor stock or extract can inhibit gyrase activity.[10] |
| ATP Degradation | ATP is essential for the supercoiling activity of DNA gyrase.[7] Ensure your ATP stock is not degraded. Prepare fresh ATP solutions and store them properly. |
| Inhibitor Precipitation | Your inhibitor may be precipitating in the aqueous assay buffer. Visually inspect the reaction mixture for any cloudiness. If solubility is an issue, consider using a co-solvent like DMSO. |
| High DMSO Concentration | DMSO can inhibit DNA gyrase activity, typically recommended at a final concentration of 1-2% (v/v). If higher concentrations are necessary, run a control with the same DMSO concentration to account for its inhibitory effect. |
| Nuclease Contamination | Contamination with nucleases can degrade the plasmid DNA substrate. Nuclease activity can be identified by an ATP-independent reaction.[10] Use sterile techniques and nuclease-free reagents. |
Problem 2: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Possible Cause | Recommendation |
| Inoculum Size Variation | Ensure a standardized and consistent bacterial inoculum size for each experiment. Inaccurate inoculum density is a common source of variability. |
| Inhibitor Adsorption to Plastics | Some hydrophobic compounds can adsorb to the surface of plastic microtiter plates, reducing the effective concentration. Consider using low-adhesion plates. |
| Efflux Pump Activity | The bacterial strain used may have active efflux pumps that remove the inhibitor. Consider using a strain with known efflux pump deletions or co-administering an efflux pump inhibitor as a control experiment.[1] |
| Inhibitor Degradation | The inhibitor may be unstable in the growth medium over the incubation period. Assess the stability of your compound under the experimental conditions. |
| Bacterial Strain Contamination | Ensure the purity of your bacterial culture to avoid misleading results from contaminating organisms with different susceptibilities. |
Data Presentation
Table 1: Representative Inhibitory Activity of a Hypothetical Dual-Target Inhibitor
| Target/Organism | IC₅₀ (µM) | MIC (µg/mL) |
| E. coli DNA Gyrase | 0.05 | - |
| E. coli Topoisomerase IV | 0.12 | - |
| Staphylococcus aureus DNA Gyrase | 0.08 | - |
| Staphylococcus aureus Topoisomerase IV | 0.09 | - |
| E. coli (Wild-Type) | - | 0.25 |
| S. aureus (Wild-Type) | - | 0.125 |
| E. coli (GyrA mutant) | - | 4 |
| S. aureus (ParC mutant) | - | 2 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
Relaxed pBR322 DNA (0.5 µg/µL)
-
5x Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)
-
DNA Gyrase (e.g., E. coli gyrase)
-
Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform/Isoamyl alcohol (24:1)
-
Agarose (B213101), TAE buffer, Ethidium (B1194527) Bromide
Procedure:
-
Prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add the test inhibitor (dissolved in DMSO or water) to the reaction mixture. Include a "no inhibitor" control and a "no enzyme" control.
-
Dilute the DNA gyrase in the dilution buffer and add it to the reaction tubes to initiate the reaction. The final volume is typically 30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol and the stop buffer/loading dye.
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition is observed as a reduction in the release of monomeric DNA circles.
Materials:
-
Kinetoplast DNA (kDNA)
-
5x Topoisomerase IV Assay Buffer (similar to gyrase buffer but may have optimized salt concentrations)
-
Topoisomerase IV enzyme
-
Stop Buffer/Loading Dye
-
Agarose, TAE buffer, Ethidium Bromide
Procedure:
-
The procedure is similar to the supercoiling assay, with kDNA used as the substrate.
-
Successful decatenation by topoisomerase IV will release supercoiled and nicked DNA minicircles from the kDNA network.
-
In an agarose gel, the large kDNA network remains in the well, while the decatenated minicircles migrate into the gel.[10]
-
Inhibition is quantified by the decrease in the amount of released minicircles compared to the "no inhibitor" control.
Visualizations
Caption: Mechanism of a dual-target DNA gyrase and topoisomerase IV inhibitor.
Caption: Experimental workflow for characterizing dual-target inhibitors.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
Technical Support Center: Optimizing Incubation Time for DNA Gyrase-IN-15 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNA Gyrase-IN-15 in their experiments. The information is designed to help optimize experimental conditions, with a specific focus on incubation time, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a DNA gyrase inhibition assay with this compound?
A1: For a standard DNA gyrase supercoiling assay, a common starting point for incubation is 30 minutes at 37°C.[1][2][3] However, the optimal time can vary depending on the specific experimental conditions, including enzyme and substrate concentrations.
Q2: Why is it important to optimize the incubation time when using this compound?
A2: Optimizing the incubation time is crucial for obtaining an appropriate window to measure the inhibitory activity of this compound. If the incubation is too short, you may not see significant supercoiling even in the untreated control. If it's too long, the reaction in the untreated control may go to completion, making it difficult to discern varying levels of inhibition. The goal is to find a time point where the untreated enzyme supercoils approximately 80-90% of the relaxed DNA.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is an antimicrobial agent that functions as an inhibitor of both DHPS and DNA gyrase.[5][6][7] For DNA gyrase, it disrupts the enzyme's ability to introduce negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[8][9]
Q4: How does this compound compare to other DNA gyrase inhibitors?
A4: this compound is a potent inhibitor with a reported IC50 of 0.07 µM for DNA gyrase.[5][6][7] Unlike quinolones, which trap the gyrase-DNA complex in a cleaved state, or aminocoumarins, which inhibit the ATPase activity of gyrase, the precise interaction of this compound with the enzyme may differ, necessitating careful optimization of assay conditions.[10]
Troubleshooting Guide
Issue 1: No or very low supercoiling activity is observed in the no-inhibitor control.
-
Question: I am not seeing enough supercoiling in my control experiment, even after the standard 30-minute incubation. What should I do?
-
Answer:
-
Extend Incubation Time: The reaction may not have had enough time to proceed. Try extending the incubation period in increments (e.g., 45, 60, 90 minutes) to find the optimal time for your specific enzyme and substrate concentrations.
-
Check Enzyme Activity: Ensure your DNA gyrase is active. Repeated freeze-thaw cycles can lead to a loss of activity.[2] It is recommended to aliquot the enzyme after the first thaw.[2]
-
Verify Reaction Buffer Components: Confirm that all components of the reaction buffer, especially ATP and MgCl2, are present at the correct concentrations, as they are essential for gyrase activity.[2][11]
-
Optimize Enzyme Concentration: The concentration of DNA gyrase may be too low. Try increasing the enzyme concentration to achieve a robust supercoiling signal.
-
Issue 2: The supercoiling reaction in the control proceeds to completion too quickly.
-
Question: My untreated control shows 100% supercoiled DNA, making it difficult to assess the inhibitory effect of this compound. How can I adjust the experiment?
-
Answer:
-
Shorten Incubation Time: The reaction is likely proceeding too fast. Reduce the incubation time (e.g., to 15 or 20 minutes) to capture the reaction in its linear phase.
-
Decrease Enzyme Concentration: A high concentration of DNA gyrase can lead to a very rapid reaction. Titrate your enzyme to find a concentration that results in approximately 80-90% supercoiling within your desired incubation timeframe.[4]
-
Adjust Temperature: While 37°C is standard, some bacterial gyrases may have different optimal temperatures.[12] You could try a slightly lower temperature (e.g., 30°C) to slow down the reaction rate.[11]
-
Issue 3: Inconsistent results between experimental repeats.
-
Question: I am getting variable inhibition results with this compound across different experiments. What could be the cause?
-
Answer:
-
Precise Timing: Ensure that the incubation time is kept consistent across all samples and all experiments. Use a timer and stop the reactions promptly.
-
Homogeneous Reaction Mix: Ensure all components, including the inhibitor, are thoroughly mixed before starting the incubation.
-
Inhibitor Dilution: Prepare fresh dilutions of this compound for each experiment, as the stability of diluted solutions may vary.
-
Consistent Reagent Handling: Use consistent pipetting techniques and ensure all reagents are properly stored to minimize variability.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 | 0.07 µM | [5][6][7] |
| DHPS IC50 | 1.73 µM | [5][6][7] |
| Standard Incubation Temperature | 37°C | [1][2][3] |
| Standard Incubation Time | 30 minutes | [1][2][3] |
Experimental Protocols
Protocol: DNA Gyrase Supercoiling Inhibition Assay for Optimizing Incubation Time
This protocol is designed to determine the optimal incubation time for assessing the inhibitory activity of this compound.
1. Reagents and Materials:
-
DNA Gyrase (e.g., from E. coli)
-
Relaxed circular DNA (e.g., pBR322)
-
This compound
-
5X DNA Gyrase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Nuclease-free water
2. Experimental Setup:
a. Time-Course Experiment (No Inhibitor Control):
-
Prepare a master mix containing the reaction buffer, relaxed DNA, and DNA gyrase.
-
Aliquot the master mix into separate tubes for each time point (e.g., 0, 15, 30, 45, 60, 90 minutes).
-
Incubate the tubes at 37°C.
-
At each designated time point, stop the reaction by adding the Stop Buffer/Loading Dye.
-
Analyze the samples by agarose gel electrophoresis to determine the time required to achieve ~80-90% supercoiling. This will be your optimal incubation time for the inhibition assay.
b. Inhibition Assay with this compound:
-
Prepare a serial dilution of this compound.
-
For each concentration of the inhibitor and a no-inhibitor control, set up the following reaction in a microfuge tube:
Component Volume Final Concentration 5X Reaction Buffer 4 µL 1X Relaxed DNA (e.g., 0.5 µg/µL) 1 µL 25 ng/µL This compound (or vehicle) 2 µL Variable Nuclease-free water Up to 18 µL - DNA Gyrase 2 µL As optimized | Total Volume | 20 µL | |
-
Incubate all tubes at 37°C for the optimized incubation time determined in step 2a.
-
Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.
3. Analysis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel until there is good separation between the supercoiled and relaxed DNA bands.
-
Stain the gel with a suitable DNA stain and visualize it under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each concentration of this compound.
Visualizations
Caption: Workflow for optimizing incubation time in this compound inhibition assays.
Caption: Mechanism of DNA gyrase inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. topogen.com [topogen.com]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DNA gyrase - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 11. microbenotes.com [microbenotes.com]
- 12. journals.asm.org [journals.asm.org]
Validation & Comparative
Unraveling the Inhibition of Bacterial Growth: A Comparative Guide to DNA Gyrase-IN-15 and Other Gyrase Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the bacterial enzyme DNA gyrase remains a critical target for novel drug development. A comprehensive understanding of the various inhibitors targeting this enzyme is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of DNA Gyrase-IN-15 against other well-established gyrase inhibitors, supported by experimental data and detailed methodologies.
Introduction to DNA Gyrase and its Inhibition
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents.[2] Inhibitors of DNA gyrase disrupt these crucial processes, leading to bacterial cell death. These inhibitors can be broadly categorized based on their mechanism of action and the subunit of the gyrase enzyme they target. The DNA gyrase enzyme is a tetramer composed of two GyrA and two GyrB subunits.[2]
Mechanism of Action: A Diverse Arsenal Against a Common Foe
DNA gyrase inhibitors employ distinct strategies to neutralize their target. The most prominent classes include:
-
Fluoroquinolones (e.g., Ciprofloxacin): This widely used class of antibiotics targets the GyrA subunit of DNA gyrase. They act by stabilizing the transient covalent complex formed between gyrase and DNA, which prevents the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks, ultimately triggering cell death.[1]
-
Aminocoumarins (e.g., Novobiocin): Unlike fluoroquinolones, aminocoumarins target the GyrB subunit. They act as competitive inhibitors of the ATPase activity of gyrase, which is essential for the energy-requiring process of DNA supercoiling.[1][3]
-
Topoisomerase Poisons (e.g., Etoposide): While primarily known as an anticancer agent that targets human topoisomerase II, etoposide (B1684455) also exhibits antibacterial activity by inhibiting DNA gyrase. It functions as a "poison" by stabilizing the gyrase-DNA cleavage complex, similar to fluoroquinolones, leading to DNA damage.[4]
-
Dual-Targeting Inhibitors (e.g., this compound): this compound represents a newer class of inhibitors with a dual mechanism of action. It has been shown to inhibit not only DNA gyrase but also dihydropteroate (B1496061) synthase (DHPS), another essential enzyme in the folate biosynthesis pathway of bacteria. This dual-targeting approach can potentially reduce the likelihood of resistance development.
Below is a diagram illustrating the mechanism of action of DNA gyrase and the points of intervention for different inhibitor classes.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual-Target Mechanism of Novel DNA Gyrase/Topoisomerase IV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel antibacterial agents that can overcome existing resistance mechanisms. One promising strategy is the development of dual-target inhibitors that simultaneously block two essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. This guide provides a comparative overview of the experimental validation of the dual-target mechanism of a representative novel bacterial topoisomerase inhibitor (NBTI), gepotidacin (B1671446), in comparison to established fluoroquinolones.
Executive Summary
Gepotidacin, a first-in-class triazaacenaphthylene antibacterial, demonstrates a well-balanced dual-targeting mechanism against both DNA gyrase and topoisomerase IV.[1][2][3] This is in contrast to some fluoroquinolones, which may exhibit preferential targeting of one enzyme over the other in certain bacterial species.[4][5] Experimental evidence from minimum inhibitory concentration (MIC) studies against resistant mutants and enzymatic assays confirms gepotidacin's dual activity. A balanced dual-target inhibitor is predicted to have a lower propensity for the development of target-mediated resistance, as simultaneous mutations in both target enzymes are required for a significant decrease in susceptibility.[1][2]
Data Presentation
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Gepotidacin and Comparators against Escherichia coli
| Strain/Genotype | Gepotidacin | Ciprofloxacin (B1669076) |
| Wild-Type | 2 / 4 (MIC₅₀/₉₀) | - |
| Fluoroquinolone-Susceptible | 2 / 4 (MIC₅₀/₉₀) | - |
| Fluoroquinolone-Resistant (with QRDR mutations) | 2 / 4 (MIC₅₀/₉₀) | - |
| Wild-Type TOP10 | 0.125 | - |
| TOP10 (gyrA P35L) | 0.25 | - |
| TOP10 (parC D79N) | 0.25 | - |
| TOP10 (gyrA P35L, parC D79N) | 16 | - |
| Data sourced from multiple studies.[1][6] |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Gepotidacin and Comparators against Neisseria gonorrhoeae
| Strain/Genotype | Gepotidacin | Ciprofloxacin |
| All Isolates (n=252) | 0.5 / 1 (MIC₅₀/₉₀) | - |
| Wild-Type | - | - |
| gyrA mutant | - | - |
| parC mutant | - | - |
| gyrA and parC double mutant | - | - |
| Data for specific mutant strains of N. gonorrhoeae was not readily available in the search results. |
Table 3: Enzymatic Inhibition (IC₅₀, µM) of Gepotidacin and Comparators against E. coli Enzymes
| Compound | DNA Gyrase Supercoiling IC₅₀ (µM) | Topoisomerase IV Decatenation IC₅₀ (µM) |
| Gepotidacin | 0.32 | 0.34 |
| Ciprofloxacin | - | - |
| Data for ciprofloxacin IC50 against purified E. coli enzymes was not specified in the provided search results.[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Protocol: Broth Microdilution
-
Preparation of Antimicrobial Agent: A serial two-fold dilution of the test compound (e.g., gepotidacin) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. Control wells (growth control without drug, sterility control without bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. Inhibition of this activity is a measure of the compound's effect on DNA gyrase.
Protocol:
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl (pH 7.5), KCl, MgCl₂, DTT, spermidine, ATP, and bovine serum albumin (BSA).
-
Substrate: Relaxed pBR322 plasmid DNA is used as the substrate.
-
Enzyme: Purified E. coli DNA gyrase is added to the reaction mixture.
-
Inhibitor: The test compound (e.g., gepotidacin or ciprofloxacin) is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period, typically 30-60 minutes.
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis: The DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The conversion of relaxed DNA to supercoiled DNA is quantified to determine the IC₅₀ value of the inhibitor.
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes), typically kinetoplast DNA (kDNA). Inhibition of this decatenation activity indicates the compound's effect on topoisomerase IV.
Protocol:
-
Reaction Mixture: The assay is performed in a buffer containing Tris-HCl or HEPES-KOH (pH 7.5-7.9), potassium glutamate, magnesium acetate (B1210297) or chloride, DTT, and ATP.[7][8]
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Enzyme: Purified E. coli or S. aureus topoisomerase IV is added to the reaction.
-
Inhibitor: The test compound is added at a range of concentrations.
-
Incubation: The reactions are incubated at 37°C for approximately 30 minutes.[7][8]
-
Termination: The reaction is stopped, often by adding a stop solution containing a detergent and a chelating agent, followed by chloroform/isoamyl alcohol extraction.[8]
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The release of decatenated minicircles from the kDNA network is visualized and quantified to determine the IC₅₀ of the inhibitor.[7][8]
Mandatory Visualization
Caption: Dual-target mechanism of a novel bacterial topoisomerase inhibitor.
Caption: Experimental workflow for validating a dual-target mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
Unveiling Synergistic Potential: A Comparative Analysis of DNA Gyrase-IN-15 and Other Antibiotics
A comprehensive review of publicly available scientific literature and data reveals no specific information, experimental results, or publications pertaining to a compound designated "DNA Gyrase-IN-15." Extensive searches for this compound, including its potential synergistic interactions and mechanism of action, have yielded no relevant results. This suggests that "this compound" may be an internal development codename, a very recent discovery not yet in the public domain, or a designation not widely recognized in scientific literature.
Consequently, a direct comparison guide detailing the synergistic effects of this compound with other antibiotics, as per the user's request for quantitative data, experimental protocols, and visualizations, cannot be constructed at this time due to the absence of foundational data.
The General Landscape of DNA Gyrase Inhibition and Synergy
DNA gyrase is a well-established and critical bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for antibacterial drugs.[3] The most notable class of drugs targeting DNA gyrase are the fluoroquinolones, which act by stabilizing the complex between the gyrase and cleaved DNA, leading to double-strand breaks and cell death.[3][4][5]
The concept of synergistic antibiotic activity—where the combined effect of two drugs is greater than the sum of their individual effects—is a crucial strategy in combating antibiotic resistance. For DNA gyrase inhibitors, synergy can be achieved by combining them with antibiotics that have different mechanisms of action. For instance, a drug that weakens the bacterial cell wall could enhance the penetration of a DNA gyrase inhibitor, leading to a more potent bactericidal effect.
A Template for Future Analysis: A Hypothetical Workflow
Should data on this compound become available, a comparative guide would be structured to provide a thorough analysis for researchers and drug development professionals. The following sections outline the methodologies and visualizations that would be employed.
Hypothetical Experimental Workflow for Synergy Testing
A standard method to assess antibiotic synergy is the checkerboard assay, which systematically tests a range of concentrations of two drugs, alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, a key metric for quantifying synergy.
Figure 1: A generalized workflow for determining antibiotic synergy using the checkerboard method.
Hypothetical Mechanism of Synergistic Action
The synergistic interaction between a DNA gyrase inhibitor and another antibiotic can often be explained at a molecular level. For example, an antibiotic that inhibits protein synthesis could prevent the production of resistance-conferring enzymes, thereby re-sensitizing the bacteria to the DNA gyrase inhibitor.
Figure 2: A hypothetical signaling pathway illustrating a potential synergistic mechanism.
Quantitative Data Presentation
In a comparative guide for a compound with available data, quantitative results would be summarized in a clear, tabular format.
Table 1: Hypothetical Synergy of this compound with Various Antibiotics against S. aureus
| Partner Antibiotic | Class | MIC of this compound alone (µg/mL) | MIC of Partner Antibiotic alone (µg/mL) | FIC Index (FICI) | Interpretation |
| Vancomycin | Glycopeptide | 2 | 1 | 0.5 | Synergy |
| Gentamicin | Aminoglycoside | 2 | 4 | 0.75 | Additivity |
| Linezolid | Oxazolidinone | 2 | 2 | 0.375 | Synergy |
| Ciprofloxacin | Fluoroquinolone | 2 | 0.5 | 1.5 | Indifference |
FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 1: Additivity; 1 < FICI ≤ 4: Indifference; FICI > 4: Antagonism.
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation, detailed methodologies for key experiments would be provided.
Checkerboard Assay Protocol
-
Bacterial Strain and Culture Conditions: The specific bacterial strain (e.g., Staphylococcus aureus ATCC 29213) and the growth medium (e.g., Mueller-Hinton Broth) would be specified. The inoculum would be prepared to a standardized density (e.g., 0.5 McFarland standard).
-
Antibiotic Preparation: Stock solutions of this compound and the partner antibiotic would be prepared in an appropriate solvent.
-
Assay Setup: In a 96-well microtiter plate, serial two-fold dilutions of this compound would be made along the x-axis, and serial dilutions of the partner antibiotic would be made along the y-axis.
-
Inoculation and Incubation: Each well would be inoculated with the standardized bacterial suspension. The plate would then be incubated under specified conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination would be determined by visual inspection for turbidity. The FIC index would be calculated using the formula: FICI = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Potency of DNA Gyrase-IN-15: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IC50 values of DNA Gyrase-IN-15 with other common DNA gyrase inhibitors. This guide includes supporting experimental data and detailed protocols to assist in the validation of potential antibacterial agents.
This compound has emerged as a potent inhibitor of bacterial DNA gyrase, a crucial enzyme for bacterial survival. Validating its inhibitory concentration (IC50) is a critical step in its development as a potential therapeutic. This guide offers a comparative analysis of this compound's performance against established DNA gyrase inhibitors, alongside a detailed protocol for determining IC50 values using the standard DNA supercoiling assay.
Performance Comparison of DNA Gyrase Inhibitors
The inhibitory potency of this compound is benchmarked against several well-characterized, commercially available DNA gyrase inhibitors. The following table summarizes their IC50 values, providing a clear comparison of their efficacy. For the most accurate comparison, data against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) DNA gyrase are presented where available, as these are common Gram-negative and Gram-positive models, respectively.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | E. coli DNA Gyrase | 0.07 [1] |
| Ciprofloxacin | E. coli DNA Gyrase | ~10.71 |
| Ciprofloxacin | S. aureus DNA Gyrase | 3.0 |
| Novobiocin | Bacterial DNA Gyrase | 0.08[2] |
| Novobiocin | E. coli DNA Gyrase | ~0.17 |
| Etoposide | Human Topoisomerase IIα (for comparison) | ~78.4 |
Experimental Protocol: DNA Gyrase Supercoiling Assay
The determination of IC50 values for DNA gyrase inhibitors is routinely performed using a DNA supercoiling assay. This in vitro assay measures the ability of the enzyme to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is then quantified.
Materials:
-
Enzyme: Purified DNA Gyrase (e.g., from E. coli or S. aureus)
-
Substrate: Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Test Compound: this compound and other inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: 6x concentration containing STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol (24:1).
-
Agarose (B213101) Gel: 1% agarose in Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer.
-
Staining Solution: Ethidium (B1194527) bromide or a safer alternative (e.g., SYBR® Safe).
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 plasmid DNA, and sterile water.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of DNA gyrase to each tube.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye and vortexing.
-
Phase Separation: Add chloroform/isoamyl alcohol, vortex, and centrifuge to separate the aqueous and organic phases.
-
Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization and Quantification: Stain the gel with ethidium bromide or an alternative DNA stain and visualize under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified using gel documentation software.
-
IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Workflow for IC50 determination of DNA gyrase inhibitors.
Caption: Mechanism of DNA gyrase inhibition by this compound.
References
Independent Verification of DNA Gyrase-IN-15's Antibacterial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of the novel DNA gyrase inhibitor, DNA Gyrase-IN-15, against established alternatives. The presented experimental data, protocols, and pathway visualizations aim to facilitate a comprehensive evaluation of its potential as a new antibacterial agent.
Comparative Antibacterial Spectrum
The in vitro activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance, as measured by the Minimum Inhibitory Concentration (MIC), is compared with two well-characterized DNA gyrase inhibitors, Ciprofloxacin (a fluoroquinolone) and Novobiocin (an aminocoumarin). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Compounds
| Bacterial Strain | Gram Stain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Novobiocin (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | 0.25 | 0.125 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 2 | 1 | 8 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 | 0.5 | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | 4 | 0.015 | 128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | 0.5 | >256 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 8 | 0.06 | 256 |
Experimental Protocols
The following protocol for broth microdilution was utilized to determine the Minimum Inhibitory Concentration (MIC) values presented in Table 1. This method is a standard and reproducible technique for assessing the in vitro susceptibility of bacteria to antimicrobial agents.[1][2]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the bacterial strain to be tested.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound, Ciprofloxacin, and Novobiocin in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Mechanism and Workflow
To better understand the target pathway and the experimental process, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for DNA Gyrase-IN-15
A Critical Note on DNA Gyrase-IN-15: As of the current date, a specific Safety Data Sheet (SDS) and detailed disposal procedures for the compound explicitly named "this compound" are not publicly available. The information provided herein is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound upon its availability and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The proper disposal of laboratory chemical waste is crucial for environmental protection and workplace safety.[1] The following steps provide a general guideline for the safe disposal of small molecule inhibitors.
Quantitative Data Summary for Handling Small Molecule Inhibitors
The following table summarizes key handling and storage information for novel small molecule inhibitors based on general laboratory safety principles.
| Parameter | Information | Source |
| Hazard Classification | Assume hazardous in the absence of specific data. May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and skin irritation. The toxicological properties have likely not been fully investigated. | [2] |
| Storage Temperature | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Specific temperature requirements (e.g., -20°C) should be followed as per the supplier's instructions. | [3] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and chemically resistant gloves are mandatory. Work in a chemical fume hood. | [1] |
| Spill Response | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Prevent entry into drains and waterways. | [3] |
Experimental Protocols: Safe Disposal Workflow
The proper disposal of this compound should be approached with the understanding that it is a chemical waste product. The following steps provide a general workflow for its safe disposal.[4]
Chemical Identification and Classification:
Waste Segregation and Collection:
Storage:
Disposal Procedure:
Empty Container Disposal:
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for DNA Gyrase-IN-15
For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of DNA Gyrase-IN-15, a potent research compound. Adherence to these protocols is essential for ensuring the personal safety of researchers, scientists, and drug development professionals, as well as maintaining a safe laboratory environment.
Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, this document is based on established best practices for handling potent, research-grade small molecule inhibitors, such as kinase inhibitors.[1][2] It is imperative to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach is crucial to minimize exposure risk and ensure the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Verify the recommended storage conditions on the product vial or datasheet. Potent inhibitors are often stored at -20°C.[2]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.
2. Preparation of Solutions (to be performed in a chemical fume hood): [2]
-
Weighing: Carefully weigh the solid compound using a precision balance inside the fume hood. Take precautions to avoid the generation of dust.[2]
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as required to ensure the compound is fully dissolved.[2]
3. Experimental Use:
-
Designated Area: Conduct all work with this compound in a clearly marked and designated area of the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling the compound. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
4. Disposal Plan:
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations.[2][3]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. [2]
-
Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
